Dhodh-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20F3N3O2 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
5-cyclopropyl-2-[4-(2,6-difluorophenoxy)-5-methyl-3-propan-2-yloxypyrazol-1-yl]-3-fluoropyridine |
InChI |
InChI=1S/C21H20F3N3O2/c1-11(2)28-21-18(29-19-15(22)5-4-6-16(19)23)12(3)27(26-21)20-17(24)9-14(10-25-20)13-7-8-13/h4-6,9-11,13H,7-8H2,1-3H3 |
InChI Key |
JNAABFZPXJJMPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=C(C=N2)C3CC3)F)OC(C)C)OC4=C(C=CC=C4F)F |
Origin of Product |
United States |
Foundational & Exploratory
Dhodh-IN-1: A Technical Guide to its Mechanism of Action in Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-1 is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. By targeting DHODH, this compound effectively disrupts the production of essential building blocks for DNA and RNA synthesis, leading to the inhibition of cell proliferation and the induction of cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on pyrimidine biosynthesis, cellular signaling pathways, and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction to DHODH and Pyrimidine Synthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of all cells. Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][2] This reaction is uniquely linked to the mitochondrial electron transport chain, where ubiquinone serves as the electron acceptor.[3] Because rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, DHODH has emerged as a promising target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.[2]
This compound: A Potent DHODH Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency against human DHODH. Its inhibitory activity disrupts the synthesis of pyrimidines, thereby exerting cytostatic and cytotoxic effects on rapidly proliferating cells.
Quantitative Data
The inhibitory potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against both the isolated enzyme and in cell-based assays.
| Parameter | Value |
| DHODH IC50 | 25 nM |
| Jurkat Cell Proliferation IC50 | 0.02 µM |
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of DHODH, leading to the depletion of the pyrimidine nucleotide pool. This has several downstream consequences for cellular function.
Inhibition of Pyrimidine Synthesis
By blocking the conversion of dihydroorotate to orotate, this compound causes an accumulation of the substrate, dihydroorotate, and a depletion of downstream products, including orotate, uridine monophosphate (UMP), and subsequent pyrimidine nucleotides required for DNA and RNA synthesis.[4]
Downstream Cellular Effects
The depletion of pyrimidines triggers a cascade of cellular events, ultimately leading to the inhibition of cell growth and induction of cell death.
-
Cell Cycle Arrest: Pyrimidine starvation leads to an arrest in the S-phase of the cell cycle, as the necessary nucleotides for DNA replication are unavailable.[5][6]
-
Apoptosis: Prolonged pyrimidine depletion can induce programmed cell death (apoptosis) through various signaling pathways.[7][8]
-
Metabolic Stress: The inhibition of DHODH can also lead to metabolic stress due to its link to the mitochondrial respiratory chain.[7]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
DHODH Enzyme Inhibition Assay
This protocol is adapted from established methods for measuring DHODH activity.[8]
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human DHODH.
Materials:
-
Recombinant human DHODH (Met30-Arg396)
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q0 (CoQ0)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of this compound at various concentrations (typically in a serial dilution).
-
Add 188 µL of assay buffer containing 50 µM decylubiquinone and 60 µM DCIP to each well.
-
Initiate the reaction by adding 10 µL of 2 mM dihydroorotate (final concentration 100 µM).
-
Immediately before reading, add 2 µL of recombinant human DHODH.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time at 37°C.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
This protocol is based on standard methods for assessing cell viability.
Objective: To determine the effect of this compound on the proliferation of Jurkat cells.
Materials:
-
Jurkat cells
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well cell culture plate
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
Luminometer
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (in DMSO, final concentration ≤ 0.1%) for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Conclusion
This compound is a potent inhibitor of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. Its mechanism of action involves the depletion of pyrimidine pools, leading to cell cycle arrest and apoptosis in rapidly proliferating cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting pyrimidine biosynthesis with this compound. Further investigation into the detailed binding kinetics and crystallographic structure of this compound with DHODH will provide deeper insights into its mechanism and facilitate the design of next-generation inhibitors.
References
- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
The Critical Role of Dihydroorotate Dehydrogenase (DHODH) Inhibition in Reprogramming Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways frequently upregulated in cancer is the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Dihydroorotate dehydrogenase (DHODH) is a rate-limiting enzyme in this pathway, making it a compelling target for anticancer therapy. This technical guide provides an in-depth exploration of the role of DHODH inhibition in cancer cell metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Introduction: DHODH as a Metabolic Checkpoint in Cancer
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] While normal cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, many cancer cells become heavily reliant on the de novo pathway to meet their high demand for nucleotides.[1] This dependency creates a therapeutic window, where inhibition of DHODH can selectively starve cancer cells of essential metabolites, leading to cell cycle arrest, differentiation, and apoptosis.[2][3]
Mechanism of Action of DHODH Inhibitors
DHODH inhibitors exert their anticancer effects through several interconnected mechanisms:
-
Pyrimidine Depletion: The primary mechanism is the blockade of de novo pyrimidine synthesis, leading to a depletion of the intracellular pyrimidine pool (UTP and CTP). This inhibits DNA and RNA synthesis, thereby halting cell proliferation and inducing cell cycle arrest.[4][5]
-
Induction of Ferroptosis: Recent studies have unveiled a novel role for DHODH in suppressing ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[6][7] DHODH contributes to the regeneration of ubiquinone (Coenzyme Q10), a potent lipophilic antioxidant.[6] Inhibition of DHODH leads to a reduction in ubiquinol, sensitizing cancer cells to lipid peroxidation and ferroptosis.[6][7]
-
Modulation of Oncogenic Signaling: DHODH inhibition has been shown to impact key oncogenic signaling pathways. Notably, it can lead to the downregulation of the proto-oncogene c-Myc, a critical regulator of cell growth and metabolism.[8] Additionally, there is emerging evidence linking DHODH to the STAT3 signaling pathway, which is involved in cell proliferation, survival, and inflammation.[9]
Quantitative Data: Efficacy of DHODH Inhibitors in Cancer Cell Lines
A variety of small molecule inhibitors targeting DHODH have been developed and evaluated in preclinical models. The following tables summarize the 50% inhibitory concentration (IC50) values for several key DHODH inhibitors across a range of cancer cell lines, providing a quantitative measure of their anti-proliferative activity.
Table 1: IC50 Values of Brequinar in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A-375 | Melanoma | 0.14 | [10] |
| H929 | Myeloma | 0.24 | [10] |
| Ramos | Lymphoma | 0.054 | [10] |
| A549 | Lung Cancer | 4.1 | [7] |
| HCT 116 | Colon Cancer | >50 | [11] |
| HT-29 | Colon Cancer | >50 | [11] |
| MIA PaCa-2 | Pancreatic Cancer | >50 | [11] |
| HeLa | Cervical Cancer | 0.338 (48h) | [12] |
| CaSki | Cervical Cancer | 0.747 (48h) | [12] |
Table 2: IC50 Values of BAY 2402234 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L02 | Normal Liver | 1.1 | [13] |
| Raji | Lymphoma | 0.4 | [13] |
| MOLM-13 | Acute Myeloid Leukemia | ~1 | [14] |
| HEL | Acute Myeloid Leukemia | ~1 | [14] |
| MV4-11 | Acute Myeloid Leukemia | ~1 | [14] |
| SKM-1 | Acute Myeloid Leukemia | ~1 | [14] |
| THP-1 | Acute Myeloid Leukemia | ~1 | [14] |
Table 3: IC50 Values of ASLAN003 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| THP-1 | Acute Myeloid Leukemia | 152 | [6][15] |
| MOLM-14 | Acute Myeloid Leukemia | 582 | [6][15] |
| KG-1 | Acute Myeloid Leukemia | 382 | [6][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of DHODH inhibition on cancer cell metabolism.
Cell Viability and Proliferation Assays
Objective: To determine the effect of DHODH inhibitors on cancer cell growth and proliferation.
Methodology (MTT/XTT Assay):
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DHODH inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10]
Western Blot Analysis
Objective: To assess the protein expression levels of DHODH, c-Myc, p21, and other relevant signaling molecules.
Methodology:
-
Cell Lysis: Treat cells with the DHODH inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-DHODH, anti-c-Myc, anti-p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]
Seahorse XF Analyzer Assay for Metabolic Flux Analysis
Objective: To measure real-time changes in cellular respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR) in response to DHODH inhibition.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Inhibitor Treatment: Treat the cells with the DHODH inhibitor for the desired duration.
-
Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer and load the cell plate.
-
Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Glycolysis Stress Test: Sequentially inject glucose, oligomycin, and 2-deoxyglucose (2-DG) to measure glycolysis, glycolytic capacity, and glycolytic reserve.
-
Data Analysis: Analyze the OCR and ECAR data to determine the metabolic phenotype of the cells and the impact of DHODH inhibition.[5][8]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate the binding of transcription factors, such as c-Myc, to the promoter region of the DHODH gene.
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-c-Myc). Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the DHODH promoter region or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[17][18]
Ferroptosis Assay (Lipid Peroxidation)
Objective: To measure the accumulation of lipid reactive oxygen species (ROS) as an indicator of ferroptosis.
Methodology (C11-BODIPY 581/591 Assay):
-
Cell Treatment: Treat cells with the DHODH inhibitor and/or a known ferroptosis inducer (e.g., RSL3).
-
Probe Staining: Incubate the cells with the fluorescent lipid peroxidation sensor C11-BODIPY 581/591.
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry. The probe emits green fluorescence upon oxidation, indicating lipid peroxidation.
-
Data Analysis: Quantify the percentage of cells with high green fluorescence to determine the level of lipid peroxidation.[19]
Signaling Pathways and Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and molecular interactions affected by DHODH inhibition in cancer cells.
Therapeutic Implications and Future Directions
The inhibition of DHODH represents a promising therapeutic strategy for a variety of cancers, particularly those highly dependent on de novo pyrimidine synthesis, such as acute myeloid leukemia (AML) and some solid tumors.[2][3] The dual mechanism of inducing both metabolic stress and ferroptosis offers a powerful anti-tumor effect.
Future research in this area should focus on:
-
Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to DHODH inhibitors. This could include the expression levels of DHODH, the status of the pyrimidine salvage pathway, or markers of ferroptosis sensitivity.
-
Combination Therapies: Exploring synergistic combinations of DHODH inhibitors with other anticancer agents. For example, combining DHODH inhibitors with agents that induce oxidative stress could enhance their ferroptotic effects.[12]
-
Overcoming Resistance: Understanding and overcoming potential mechanisms of resistance to DHODH inhibitors, which may involve the upregulation of the pyrimidine salvage pathway.
-
Clinical Development: Continued clinical evaluation of novel and potent DHODH inhibitors, such as BAY 2402234 and ASLAN003, in various cancer types.[3][20]
Conclusion
Inhibition of DHODH is a validated and promising strategy for targeting the metabolic vulnerabilities of cancer cells. By disrupting pyrimidine synthesis and inducing ferroptosis, DHODH inhibitors offer a multi-pronged attack on tumor growth. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug developers working to advance this exciting area of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. biospectrumasia.com [biospectrumasia.com]
Investigating Dhodh-IN-1 in acute myeloid leukemia models
An In-Depth Technical Guide to Dihydroorotate Dehydrogenase (DHODH) Inhibition in Acute Myeloid Leukemia (AML) Models
Disclaimer: Initial searches for a specific compound designated "Dhodh-IN-1" did not yield specific results in the public scientific literature. This guide is therefore based on the extensive preclinical data available for several potent and well-characterized inhibitors of Dihydroorotate Dehydrogenase (DHODH) investigated in the context of Acute Myeloid Leukemia (AML). The principles, experimental designs, and observed outcomes are representative of the therapeutic strategy of DHODH inhibition for AML.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a blockade in the differentiation of myeloid progenitor cells, leading to an accumulation of immature blasts. Recent preclinical research has identified the enzyme Dihydroorotate Dehydrogenase (DHODH) as a critical metabolic vulnerability in AML.[1][2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3][4] Malignant cells, including AML blasts, are often highly dependent on this pathway to sustain their rapid proliferation.[4][5] Inhibition of DHODH leads to pyrimidine starvation, which has been shown to induce cell cycle arrest, apoptosis, and, importantly, differentiation of AML cells.[3][6][7] This guide provides a technical overview of the investigation of DHODH inhibitors in preclinical AML models.
Mechanism of Action
DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides.[4][8] By inhibiting DHODH, small molecules can deplete the intracellular pool of pyrimidines, leading to a cascade of cellular effects in rapidly dividing cancer cells.[4] The primary mechanism of anti-leukemic activity of DHODH inhibitors in AML is the induction of differentiation, a therapeutic strategy aimed at overcoming the maturation arrest of leukemic blasts.[1] Additionally, prolonged pyrimidine starvation can lead to cell cycle arrest and apoptosis.[3][6] Some studies also suggest a link between DHODH inhibition and the suppression of the MYC oncogene, a key regulator of cell proliferation and differentiation.[3][9]
Quantitative Data Presentation
The following tables summarize the in vitro activity of several representative DHODH inhibitors against various AML cell lines.
Table 1: In Vitro Enzymatic Inhibition of DHODH
| Inhibitor | IC50 (nM) | Source |
| SBL-105 | 48.48 | [6] |
| MEDS433 | 1.2 | [10][11] |
| Brequinar (BRQ) | 1.8 | [10][11] |
| FF1215T | 9 | [12] |
| RP7214 | 7.8 | [13][14] |
| Compound 1 | 1.2 | [10] |
| Compound 17 | Not Reported | [10] |
| Isobavachalcone (IBC) | Not Reported | [3] |
| Emvododstat (PTC299) | Not Reported | [7] |
Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines
| Inhibitor | Cell Line | GI50/EC50 (nM) | Source |
| SBL-105 | THP-1 | 60.66 | [6] |
| SBL-105 | TF-1 | 45.33 | [6] |
| SBL-105 | HL-60 | 73.98 | [6] |
| SBL-105 | SKM-1 | 86.01 | [6] |
| MEDS433 | THP-1 (Differentiation) | 32.8 | [10] |
| Brequinar (BRQ) | THP-1 (Differentiation) | 265 | [10] |
| FF1215T | U937, MOLM13, HL60, MV4-11 | 90-170 | [12] |
| RP7214 | U937, HL-60, THP-1, KG-1 | 2400-7600 | [14] |
| Compound 17 | THP-1 (Differentiation) | 17.3 | [10] |
| Compound 17 | THP-1 (Apoptosis) | 20.2 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of DHODH inhibitors. Below are protocols for key in vitro and in vivo experiments.
In Vitro Assays
1. Cell Culture:
-
AML cell lines (e.g., THP-1, HL-60, MOLM-13, U937) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]
2. Cell Viability Assay (MTT Assay):
-
Seed 5 x 10³ AML cells per well in a 96-well plate.
-
Treat cells with a range of concentrations of the DHODH inhibitor for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.[6]
3. Apoptosis Assay (Annexin V/PI Staining):
-
Treat AML cells with the DHODH inhibitor for a specified time (e.g., 72 hours).
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.[3][15]
4. Differentiation Assay (CD11b Expression):
-
Treat AML cells with the DHODH inhibitor for a specified time (e.g., 96 hours).
-
Harvest and wash the cells with PBS containing 2% FBS.
-
Incubate the cells with a fluorescently labeled anti-CD11b antibody for 30 minutes on ice.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells by flow cytometry to measure the percentage of CD11b-positive cells.[3]
5. Western Blotting:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, c-MYC, p21) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3][15]
In Vivo Models
1. Subcutaneous Xenograft Model:
-
Inject AML cells (e.g., 5 x 10⁶ THP-1 cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).[1]
-
Once tumors are established, randomize mice into treatment and vehicle control groups.
-
Administer the DHODH inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.[1]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., western blotting, immunohistochemistry).
2. Systemic Xenograft Model:
-
Inject AML cells intravenously into immunodeficient mice.
-
Monitor disease progression by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for leukemic cells.
-
Initiate treatment with the DHODH inhibitor.
-
Monitor survival as the primary endpoint.
Mandatory Visualizations
Signaling Pathway
Caption: DHODH inhibition blocks pyrimidine synthesis, inducing AML cell differentiation.
Experimental Workflow
Caption: Workflow for preclinical evaluation of DHODH inhibitors in AML models.
References
- 1. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]
- 10. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rhizen.com [rhizen.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. haematologica.org [haematologica.org]
The Impact of Dhodh-IN-1 on T-Cell Activation and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of Dhodh-IN-1, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), on the activation and proliferation of T-cells. By targeting a critical enzyme in the de novo pyrimidine synthesis pathway, this compound presents a significant immunomodulatory effect, with potential therapeutic applications in autoimmune diseases, transplant rejection, and certain cancers. This document outlines the core mechanism of action, summarizes key quantitative data from studies on potent DHODH inhibitors, details relevant experimental protocols, and provides visual representations of the affected signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting T-Cell Metabolism
Activated T-cells undergo a metabolic shift to support their rapid proliferation and effector functions. This metabolic reprogramming involves a heightened demand for nucleotides for DNA and RNA synthesis. This compound exploits this metabolic vulnerability by inhibiting DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of uridine and cytidine, which are critical for nucleic acid synthesis.
By blocking DHODH, this compound effectively depletes the intracellular pool of pyrimidines. This pyrimidine starvation leads to cell cycle arrest, primarily at the S-phase, and consequently, a potent inhibition of T-cell proliferation.[1][2] Furthermore, the inhibition of DHODH has been shown to impact mitochondrial respiration, as DHODH is located on the inner mitochondrial membrane and is linked to the electron transport chain.[3]
Quantitative Effects of DHODH Inhibition on T-Cell Function
Due to the limited availability of specific quantitative data for this compound in the public domain, this section summarizes findings from studies on other potent and structurally similar DHODH inhibitors, such as HOSU-53 and Brequinar (BRQ). These inhibitors share the same mechanism of action and their effects are considered representative of the class.
Inhibition of T-Cell Proliferation
DHODH inhibitors exhibit a dose-dependent inhibition of T-cell proliferation. The half-maximal inhibitory concentration (IC50) for T-cell proliferation is a key parameter to quantify this effect.
| DHODH Inhibitor | Cell Type | Assay | IC50 Value | Reference |
| Brequinar (BRQ) | T-ALL cell lines | Cell Viability (CellTiter-Glo) | Nanomolar range | [4] |
| Meds433 | CML cell lines | Cell Growth (CCK8) | ~100 nM | [5] |
Note: While these values are for cancer cell lines, they demonstrate the potent anti-proliferative effect of DHODH inhibition.
Modulation of T-Cell Activation Markers
Upon activation, T-cells upregulate surface markers such as CD25 (the alpha chain of the IL-2 receptor) and CD69 (an early activation marker). Inhibition of DHODH can attenuate the expression of these markers, indicating a suppression of T-cell activation.
| DHODH Inhibitor | T-Cell Type | Activation Marker | Effect |
| HOSU-53 | Human T-cells | Not specified | Significant reduction in activation |
| Generic DHODH Inhibitors | Human CD4+ T-cells | CD25 and CD69 | Reduced expression |
Reduction of Cytokine Production
Activated T-cells are major producers of pro-inflammatory cytokines. DHODH inhibition has been shown to significantly reduce the production of key cytokines such as Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα).
| DHODH Inhibitor | T-Cell Type | Cytokine | Effect (p-value) | Reference |
| HOSU-53 | Human T-cells | IFNγ | Significant reduction (p<0.01) | [3] |
| HOSU-53 | Human T-cells | TNFα | Significant reduction (p<0.05) | [3] |
| PTC299 | Not specified | IL-6, IL-17A, IL-17F | Inhibition | [1] |
Key Experimental Protocols
T-Cell Proliferation Assay (CFSE Dilution)
The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a robust method to track T-cell proliferation.
Methodology:
-
Cell Labeling:
-
Isolate primary T-cells or use a T-cell line.
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Activate the T-cells with anti-CD3/CD28 antibodies or a suitable mitogen.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Culture the cells for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a viability dye to exclude dead cells.
-
Analyze the cells on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Each cell division will result in a halving of the CFSE fluorescence intensity, appearing as distinct peaks in the histogram.
-
Quantify the percentage of divided cells and the proliferation index.
-
Intracellular Cytokine Staining
This protocol allows for the detection of cytokine production at a single-cell level.
Methodology:
-
Cell Stimulation and Treatment:
-
Culture T-cells with an activating stimulus (e.g., PMA and ionomycin, or anti-CD3/CD28 beads) in the presence of varying concentrations of this compound for 4-6 hours.
-
For the final 4 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers (e.g., CD4, CD8) with fluorescently conjugated antibodies for 30 minutes on ice.
-
Wash the cells.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells.
-
Permeabilize the cells with a permeabilization buffer (e.g., saponin-based buffer) for 10 minutes at room temperature.
-
-
Intracellular Staining:
-
Stain for intracellular cytokines (e.g., IFNγ, TNFα) with fluorescently conjugated antibodies in permeabilization buffer for 30 minutes at room temperature.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the cells on a flow cytometer and analyze the percentage of cytokine-producing cells within the T-cell subsets.
-
T-Cell Metabolism Assay (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the two major energy-producing pathways in cells: mitochondrial respiration (via the oxygen consumption rate, OCR) and glycolysis (via the extracellular acidification rate, ECAR).
Methodology:
-
Plate Preparation:
-
Coat a Seahorse XFp cell culture miniplate with an attachment solution (e.g., Cell-Tak).
-
-
Cell Seeding:
-
Harvest and wash T-cells in Seahorse XF RPMI medium supplemented with glucose, pyruvate, and glutamine.
-
Seed the T-cells into the coated miniplate at an optimized density.
-
Centrifuge the plate to adhere the cells to the bottom.
-
-
Assay Execution:
-
Incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Load the sensor cartridge with compounds that modulate mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A) and the desired concentrations of this compound.
-
Run the Seahorse XF Analyzer to measure baseline OCR and ECAR, and the response to the injected compounds.
-
-
Data Analysis:
-
Calculate key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
-
Visualizing the Impact of this compound
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes discussed in this guide.
Caption: Mechanism of this compound action on pyrimidine synthesis.
Caption: Intersection of TCR signaling and metabolic pathways.
Caption: Workflow for CFSE T-cell proliferation assay.
Conclusion
This compound and other potent DHODH inhibitors represent a promising class of immunomodulatory agents that target the metabolic reprogramming essential for T-cell activation and proliferation. By depleting intracellular pyrimidine pools, these compounds effectively suppress T-cell-mediated immune responses. The experimental protocols detailed in this guide provide a framework for the continued investigation of DHODH inhibitors and their therapeutic potential. Further research focusing on the specific quantitative effects of this compound and its precise interactions with T-cell signaling pathways will be crucial for its clinical development.
References
- 1. The DHODH inhibitor PTC299 arrests SARS-CoV-2 replication and suppresses induction of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Link Between DHODH Inhibition and Ferroptosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ferroptosis, an iron-dependent form of regulated cell death characterized by extensive lipid peroxidation, has emerged as a key tumor-suppressive mechanism and a promising therapeutic avenue. Cellular defenses against ferroptosis are multifaceted, with the glutathione peroxidase 4 (GPX4) and ferroptosis suppressor protein 1 (FSP1) pathways being the most well-characterized. Recent evidence has unveiled a novel, mitochondria-specific defense mechanism orchestrated by Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This guide provides a comprehensive technical overview of the molecular link between DHODH inhibition and the induction of ferroptosis, presenting the core signaling pathway, quantitative experimental data, detailed methodologies, and a discussion of the therapeutic implications and current debates in the field.
The Core Mechanism: DHODH as a Mitochondrial Guardian Against Ferroptosis
DHODH is a flavin-dependent enzyme located on the inner mitochondrial membrane. While its canonical role is the oxidation of dihydroorotate to orotate for pyrimidine synthesis, it concurrently plays a vital role in mitochondrial bioenergetics and redox homeostasis. This non-canonical function is central to its role in ferroptosis defense.
The primary mechanism involves the mitochondrial electron transport chain. DHODH transfers electrons from dihydroorotate to the mitochondrial coenzyme Q (CoQ) pool, reducing ubiquinone (CoQ) to ubiquinol (CoQH2)[1]. Ubiquinol is a potent, lipophilic radical-trapping antioxidant that resides within the mitochondrial membrane, where it effectively neutralizes lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation[1][2].
Inhibition of DHODH disrupts this critical function. By blocking the enzymatic activity of DHODH, inhibitors prevent the regeneration of the mitochondrial CoQH2 pool. This depletion of a key mitochondrial antioxidant leaves the cell, particularly the mitochondria, vulnerable to lipid peroxidation. This effect is especially pronounced in cancer cells with low expression of the primary cytosolic ferroptosis defender, GPX4 (GPX4low), as they have a diminished capacity to neutralize lipid peroxides[1][2]. Consequently, DHODH inhibition leads to an accumulation of mitochondrial lipid peroxides, culminating in mitochondrial dysfunction and ferroptotic cell death[1]. This defense mechanism operates in parallel to and independently of the cytosolic GPX4 and plasma membrane-localized FSP1 systems[1][2].
Signaling Pathway Diagram
Caption: DHODH reduces CoQ to CoQH2, which inhibits lipid peroxidation and ferroptosis.
A Point of Controversy: Off-Target Effects on FSP1
A recent study by Mishima et al. (2023) has introduced a critical counterpoint to the established model. This research suggests that the ferroptosis-sensitizing effects observed with DHODH inhibitors, such as brequinar, may be primarily due to an off-target inhibition of Ferroptosis Suppressor Protein-1 (FSP1) rather than the inhibition of DHODH itself[3][4][5][6][7]. FSP1 is another key enzyme in a parallel ferroptosis defense pathway that also reduces CoQ to CoQH2, but is localized to the plasma membrane. The study argues that the high concentrations of brequinar used in some initial studies were sufficient to inhibit FSP1, and that DHODH's role in ferroptosis suppression is context-dependent and less significant than previously proposed[3][7]. This ongoing debate highlights the importance of using carefully controlled inhibitor concentrations and considering potential off-target effects in experimental design.
Quantitative Data Presentation
The efficacy of DHODH inhibitors in inducing ferroptosis is often quantified by measuring cell viability (IC50) and specific markers of ferroptosis.
Table 1: IC50 Values of DHODH Inhibitors in Cancer Cell Lines
| DHODH Inhibitor | Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| Brequinar | HeLa | Cervical Cancer | 0.338 µM | 48h | [4] |
| Brequinar | HeLa | Cervical Cancer | 0.156 µM | 72h | [4] |
| Brequinar | CaSki | Cervical Cancer | 0.747 µM | 48h | [4] |
| Brequinar | CaSki | Cervical Cancer | 0.228 µM | 72h | [4] |
| Brequinar | HT-1080 | Fibrosarcoma | ~500 µM (sensitizes to RSL3) | 4h | [1] |
| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 4.4 nM | 72h | [8] |
| Leflunomide | Various | Various | Higher µM concentrations required | N/A | [9] |
| Teriflunomide | Various | Various | Higher µM concentrations required | N/A | [9] |
Note: The sensitivity to DHODH inhibition is often greater in cancer cells with low GPX4 expression (GPX4low).
Table 2: Quantitative Effects of DHODH Inhibition on Ferroptosis Markers
| Cell Line | Treatment | Marker Assessed | Result | Reference |
| HeLa | DHODH Knockdown | MDA Levels | Significant Increase | [4] |
| CaSki | DHODH Knockdown | MDA Levels | Significant Increase | [4] |
| HeLa | 1 µM Brequinar (48h) | MDA Levels | Significant Increase | [4] |
| CaSki | 2 µM Brequinar (48h) | MDA Levels | Significant Increase | [4] |
| D4M | 1 µM Brequinar (24h) | Lipid Peroxidation (C11-BODIPY) | Significant Increase | [10] |
| CaSki | Brequinar | Propidium Iodide Staining (% Dead Cells) | 2.94-fold Increase | [4] |
| HeLa | Brequinar | Propidium Iodide Staining (% Dead Cells) | 2.32-fold Increase | [4] |
Key Experimental Protocols
A typical workflow to investigate the link between DHODH inhibition and ferroptosis involves treating cancer cells with a DHODH inhibitor, followed by a series of assays to measure cell viability, lipid peroxidation, and the expression of key proteins.
Experimental Workflow Diagram
References
- 1. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potentiating Cancer Vulnerability to Ferroptosis: Off-Targeting Effects of DHODH Inhibitors [helmholtz-munich.de]
- 4. mdpi.com [mdpi.com]
- 5. Research News - Potentiating Cancer Vulnerability to Ferroptosis: Off-Targeting Effects of DHODH Inhibitors | Tohoku University [tohoku.ac.jp]
- 6. library.plu.edu [library.plu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dhodh-IN-1 and its Impact on Nucleotide Pool Depletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-1 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role in depleting intracellular nucleotide pools. The content herein details the downstream consequences of DHODH inhibition, presents relevant quantitative data, and offers detailed experimental protocols for the investigation of this compound and similar compounds. This document is intended to serve as a valuable resource for researchers in oncology, immunology, and infectious diseases who are exploring the therapeutic potential of targeting nucleotide metabolism.
Introduction: The Critical Role of DHODH in Pyrimidine Synthesis
The de novo synthesis of pyrimidines is an essential metabolic pathway that provides the necessary building blocks for DNA and RNA synthesis, as well as for the formation of glycoproteins and phospholipids.[3][4] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[3][4] Rapidly proliferating cells, such as cancer cells, activated lymphocytes, and virus-infected cells, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway.[3] This dependency makes DHODH an attractive therapeutic target for a range of diseases.
This compound is a potent and specific inhibitor of human DHODH.[1][2] By blocking the enzymatic activity of DHODH, this compound effectively halts the de novo production of pyrimidines, leading to a depletion of the intracellular pyrimidine nucleotide pool. This targeted metabolic disruption results in the inhibition of cellular proliferation and can induce cell cycle arrest and apoptosis in susceptible cell populations.
Mechanism of Action: this compound-Mediated Nucleotide Depletion
The primary mechanism of action of this compound is the competitive inhibition of the DHODH enzyme. This inhibition directly prevents the conversion of dihydroorotate to orotate, a crucial step for the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides, including cytidine triphosphate (CTP) and thymidine triphosphate (TTP).
The resulting depletion of the pyrimidine nucleotide pool has several profound downstream effects on cellular function:
-
Inhibition of DNA and RNA Synthesis: A scarcity of pyrimidine building blocks directly impedes the synthesis of new DNA and RNA, which is essential for cell division and gene expression.
-
Cell Cycle Arrest: Cells sense the nucleotide pool imbalance and arrest the cell cycle, typically at the S-phase, to prevent catastrophic errors during DNA replication.
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death (apoptosis) in rapidly dividing cells that are highly reliant on de novo synthesis.
The specificity of this compound for DHODH ensures that its effects are primarily mediated through the depletion of pyrimidine nucleotides, with minimal off-target effects.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DHODH Inhibition) | 25 nM | Enzymatic Assay | [1][2] |
| IC50 (Cell Proliferation) | 0.02 µM (20 nM) | Jurkat cells | [1] |
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
This workflow outlines the key steps to characterize the effect of this compound on a cellular level.
Logical Relationship of DHODH Inhibition
The following diagram illustrates the logical cascade of events following DHODH inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound.
DHODH Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound on recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a DMSO-only control.
-
Add the recombinant human DHODH enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a spectrophotometer in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of a cancer cell line (e.g., Jurkat).
Materials:
-
Jurkat cells (or other suitable cancer cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Seed Jurkat cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in the culture medium.
-
Add the diluted this compound solutions to the wells. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Calculate the percentage of viability for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantification of Intracellular Nucleotide Pools by LC-MS/MS
Objective: To quantify the changes in intracellular pyrimidine nucleotide (UTP, CTP) levels in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Ice-cold 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards (e.g., 13C-labeled nucleotides)
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the cell viability IC50) for a specified time (e.g., 24 or 48 hours). Include a DMSO-only control.
-
Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract the metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate the tubes at -80°C for at least 30 minutes.
-
Centrifuge the samples at maximum speed for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
Spike the samples with internal standards.
-
Analyze the samples using a validated LC-MS/MS method for the separation and quantification of UTP and CTP.
-
Normalize the nucleotide levels to the total protein content or cell number of the corresponding sample.
-
Compare the nucleotide levels in this compound-treated samples to the DMSO control to determine the extent of depletion.
Conclusion
This compound is a potent inhibitor of DHODH that effectively depletes the intracellular pyrimidine nucleotide pool, leading to the inhibition of cancer cell proliferation. This technical guide provides a foundational understanding of its mechanism of action and offers detailed protocols for its preclinical evaluation. The targeted nature of DHODH inhibition presents a promising therapeutic strategy, and further investigation into compounds like this compound is warranted to fully elucidate their clinical potential in oncology and other disease areas characterized by rapid cellular proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 【this compound】this compound CAS号:1800296-63-2【结构式 性质 活性】-化源网 [chemsrc.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Window of DHODH Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical concept of the therapeutic window for Dihydroorotate Dehydrogenase (DHODH) inhibitors, a class of drugs with significant potential in the treatment of autoimmune diseases and various cancers. By targeting the fourth enzyme in the de novo pyrimidine biosynthesis pathway, these inhibitors effectively halt the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells, which are heavily reliant on this pathway for nucleotide synthesis.[1][2] Understanding the balance between efficacy and toxicity is paramount for the successful clinical application of DHODH inhibitors.
Mechanism of Action and Signaling Pathways
DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[2][3][4][5] By inhibiting DHODH, these drugs deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily at the S-phase, and subsequent apoptosis in highly proliferative cells.[6] This targeted approach forms the basis of their therapeutic effect in diseases characterized by excessive cell proliferation.
The primary signaling pathway affected by DHODH inhibitors is the de novo pyrimidine synthesis pathway. The inhibition of DHODH leads to a reduction in the building blocks necessary for DNA and RNA synthesis, thereby impeding cell division and growth.
Quantitative Data on Key DHODH Inhibitors
The therapeutic window of a drug is the range of doses that produces therapeutic effects without causing significant toxicity. For DHODH inhibitors, this is influenced by their potency (IC50/EC50), pharmacokinetic properties, and dose-limiting toxicities. The table below summarizes key quantitative data for prominent DHODH inhibitors.
| Inhibitor | Target | IC50 (human DHODH) | Key Therapeutic Indications | Common Adverse Events |
| Leflunomide | DHODH | ~98 µM (for the prodrug) | Rheumatoid Arthritis, Psoriatic Arthritis | Diarrhea, nausea, hair loss, elevated liver enzymes |
| Teriflunomide | DHODH | ~1.1 µM | Relapsing forms of Multiple Sclerosis | Headache, diarrhea, nausea, hair loss, elevated liver enzymes |
| Brequinar | DHODH | ~10 nM | Investigational (Cancer, Transplant Rejection) | Myelosuppression, mucositis, dermatitis |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.[7]
Experimental Protocols for Determining the Therapeutic Window
A combination of in vitro and in vivo assays is essential for defining the therapeutic window of DHODH inhibitors. These experiments aim to quantify the efficacy and toxicity of the compounds.
In Vitro Assays
1. DHODH Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHODH.
-
Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic or fluorogenic substrate in the presence of dihydroorotate. The decrease in signal in the presence of an inhibitor is used to calculate the IC50 value.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0), recombinant human DHODH enzyme, dihydroorotate (substrate), and a suitable electron acceptor like 2,6-dichloroindophenol (DCIP).[8][9]
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Procedure:
-
Add the assay buffer, DHODH enzyme, and varying concentrations of the inhibitor to a 96-well plate.
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding dihydroorotate and the electron acceptor.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.[9]
-
2. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10][11][12][13]
-
Methodology:
-
Cell Culture: Plate cells (e.g., a cancer cell line or activated lymphocytes) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the DHODH inhibitor for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for cell growth.
-
In Vivo Toxicology Studies
-
Principle: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity in a living organism. These studies are crucial for establishing a safe starting dose for clinical trials.[14][15]
-
Methodology Outline:
-
Animal Model Selection: Choose appropriate animal models (typically one rodent and one non-rodent species) based on their metabolic similarity to humans for the drug .[14]
-
Dose Range Finding Study: Conduct a preliminary study with a small number of animals to determine a range of doses to be used in the main study.
-
Main Study Design:
-
Administer the DHODH inhibitor to multiple groups of animals at varying dose levels for a specified duration (e.g., 28 days).
-
Include a control group that receives the vehicle only.
-
-
Monitoring: Regularly monitor the animals for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral changes.
-
Clinical Pathology: Collect blood and urine samples at specified intervals for hematology and clinical chemistry analysis to assess organ function (e.g., liver and kidney function).
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy and examine all organs for gross abnormalities. Collect tissues for microscopic histopathological examination to identify any cellular damage.[14]
-
Data Analysis: Analyze all collected data to determine the No Observed Adverse Effect Level (NOAEL) and the MTD.
-
Conclusion
The therapeutic window for DHODH inhibitors is a multifaceted concept defined by a delicate balance between their potent anti-proliferative effects and their potential for toxicity. A thorough understanding of the mechanism of action, coupled with rigorous in vitro and in vivo testing, is essential for the successful development and clinical application of this promising class of therapeutic agents. By carefully characterizing the efficacy and safety profiles of novel DHODH inhibitors, researchers can optimize dosing strategies to maximize therapeutic benefit while minimizing adverse effects, ultimately improving patient outcomes in a range of diseases.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. youtube.com [youtube.com]
- 15. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
Methodological & Application
Application Notes and Protocols for Dhodh-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-1 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. By targeting DHODH, this compound disrupts the production of essential building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells. This makes it a valuable tool for research in areas such as oncology, immunology, and virology. These application notes provide detailed protocols for the solubilization and preparation of this compound in DMSO for use in cell culture experiments, ensuring reliable and reproducible results.
Data Presentation: Solubility and Storage of DHODH Inhibitors in DMSO
| Parameter | Recommendation / Data | Source |
| Solvent | Dimethyl sulfoxide (DMSO), anhydrous | General laboratory practice |
| Typical Stock Concentration | 10 mM | Based on commercially available DHODH-IN-14[1] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | MCE Compound Handling Instructions |
| Short-term Stability (in DMSO) | Stable for several months at -20°C. | General stability studies of compounds in DMSO |
| Long-term Stability (in DMSO) | Can be stable for years at -80°C. | General stability studies of compounds in DMSO |
| Final DMSO concentration in culture | ≤ 0.5% to avoid cytotoxicity. A vehicle control with the same DMSO concentration is essential.[2][3] | LifeTein, MCE Compound Handling Instructions |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line
-
Sterile serological pipettes
-
Cell culture plates/flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to minimize water condensation.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg of the powder.
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary, but avoid excessive heat.[4]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions and Dosing Cells
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): It is best to perform initial serial dilutions in DMSO before adding to the aqueous cell culture medium to prevent precipitation.
-
Preparation of Final Working Solution:
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
Add the appropriate volume of the this compound stock solution to the medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 10 mL of medium from a 10 mM stock, add 10 µL of the stock solution. This results in a final DMSO concentration of 0.1%.
-
Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in serum-containing medium.
-
-
Dosing Cells:
-
Remove the existing medium from the cells to be treated.
-
Add the freshly prepared working solution containing this compound to the cells.
-
Vehicle Control: In parallel, treat a set of control cells with medium containing the same final concentration of DMSO as the treated cells.[3][5] This is crucial to distinguish the effects of the compound from any effects of the solvent.
-
-
Incubation: Return the cell culture plates/flasks to the incubator and continue the experiment for the desired duration.
Mandatory Visualizations
References
Application Note: Quantifying Changes in Dihydroorotate Levels Following Treatment with the DHODH Inhibitor, Dhodh-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotide building blocks required for DNA and RNA synthesis.[1] A key rate-limiting enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate (DHO) to orotate.[2][3] DHODH is located on the inner mitochondrial membrane and links pyrimidine synthesis to the electron transport chain.[2][4] Due to the high demand for nucleotides in rapidly proliferating cells, DHODH has become a significant therapeutic target for various diseases, including cancer and autoimmune disorders.[5][6]
Dhodh-IN-1 is a potent inhibitor of DHODH with an IC50 of 25 nM.[7] By blocking the enzymatic activity of DHODH, this compound leads to a depletion of the pyrimidine pool, thereby inhibiting cell proliferation.[5][7] A direct consequence of DHODH inhibition is the accumulation of its substrate, dihydroorotate. Therefore, measuring the intracellular levels of dihydroorotate serves as a robust pharmacodynamic biomarker for assessing the target engagement and efficacy of DHODH inhibitors like this compound.[8]
This application note provides detailed protocols for treating cultured cells with this compound, extracting intracellular metabolites, and quantifying the subsequent changes in dihydroorotate levels using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the critical step catalyzed by DHODH and the point of inhibition by this compound.
Caption: DHODH catalyzes the conversion of Dihydroorotate to Orotate, a key step inhibited by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in measuring dihydroorotate levels.
Experimental Workflow Overview
This diagram outlines the complete experimental process from cell preparation to data analysis.
Caption: Workflow for measuring dihydroorotate changes after this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the treatment of a human T-cell line (Jurkat) with this compound. This can be adapted for other cell lines, such as AML cell lines (e.g., HL-60, THP-1), which are also sensitive to DHODH inhibition.[7][9]
Materials:
-
Jurkat cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed Jurkat cells in 6-well plates at a density of 0.5 x 10^6 cells/mL in a final volume of 2 mL per well.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 25 nM, 50 nM, 100 nM).[7] Prepare a vehicle control using the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Add the treatment media to the respective wells.
-
Incubation: Incubate the treated cells for a specified time period (e.g., 24, 48, or 72 hours). A 16-24 hour time point is often sufficient to observe significant changes in metabolite levels.[10]
-
Cell Counting: After incubation, determine the cell count and viability for each condition using a hemocytometer and Trypan Blue exclusion.
Protocol 2: Metabolite Extraction
This protocol details the extraction of polar metabolites, including dihydroorotate, from the cultured cells. It is critical to work quickly and keep samples cold to quench metabolic activity.
Materials:
-
Ice-cold PBS
-
Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C
-
Centrifuge capable of 4°C
-
Microcentrifuge tubes (1.5 mL)
-
Dry ice or liquid nitrogen
Procedure:
-
Cell Harvesting: Transfer the cell suspension from each well into a pre-labeled conical tube.
-
Washing: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.
-
Repeat Wash: Repeat the wash step to ensure complete removal of extracellular metabolites. After the final wash, carefully aspirate all supernatant.
-
Metabolism Quenching: Immediately place the cell pellet on dry ice. Add 500 µL of the pre-chilled 80% methanol extraction solvent.
-
Cell Lysis: Vortex the tube vigorously for 1 minute to lyse the cells and release the metabolites.
-
Incubation: Incubate the samples at -80°C for at least 30 minutes to precipitate proteins.
-
Clarification: Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-labeled microcentrifuge tube. Avoid disturbing the protein pellet.
-
Storage: The metabolite extracts can be stored at -80°C until LC-MS/MS analysis. For analysis, the solvent is typically evaporated under a stream of nitrogen, and the pellet is resuspended in a suitable buffer for injection.[8]
Protocol 3: Quantification of Dihydroorotate by LC-MS/MS
This protocol provides a general method for the relative quantification of dihydroorotate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument in use.
Materials:
-
Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer
-
C18 reverse-phase analytical column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Dihydroorotate analytical standard
-
Internal Standard (e.g., isotopically labeled Dihydroorotate or a suitable analog)
Procedure:
-
Sample Preparation: Dry the metabolite extracts from Protocol 2 under nitrogen gas. Reconstitute the dried pellet in 100 µL of 50:50 acetonitrile/water.[8] Centrifuge at high speed to pellet any remaining debris and transfer the supernatant to LC-MS vials.
-
LC Separation:
-
Inject 5-10 µL of the sample onto the C18 column.
-
Run a gradient elution. A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: Ramp to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibrate at 5% B
-
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect dihydroorotate. The precursor-to-fragment ion transition for dihydroorotate is typically m/z 157 → m/z 113.[8]
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak area for the dihydroorotate MRM transition.
-
Normalize the dihydroorotate peak area to the internal standard peak area.
-
To account for differences in cell number, normalize the data to the total protein concentration of the cell pellet or the cell count obtained before harvesting.[8]
-
Calculate the fold change in dihydroorotate levels in this compound treated samples relative to the vehicle control.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Relative Dihydroorotate Levels in Jurkat Cells after 24h Treatment with this compound
| This compound Conc. (nM) | Mean Normalized Peak Area (± SD) | Fold Change vs. Control |
| 0 (Vehicle Control) | 15,432 ± 1,280 | 1.0 |
| 10 | 45,890 ± 3,540 | 3.0 |
| 25 | 112,650 ± 9,800 | 7.3 |
| 50 | 254,110 ± 21,500 | 16.5 |
| 100 | 389,500 ± 30,100 | 25.2 |
Data are presented as mean ± standard deviation from three biological replicates. This is example data and will vary based on the cell line and experimental conditions.
Logical Relationship Diagram
The following diagram illustrates the cause-and-effect relationship of this compound treatment on the pyrimidine pathway.
Caption: Causal chain from this compound treatment to inhibition of cell proliferation.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
- 10. researchgate.net [researchgate.net]
Determining the IC50 Value of Dhodh-IN-1: A Guide to Cell-Based Assays
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-1 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells. By targeting DHODH, this compound effectively disrupts the supply of necessary building blocks for nucleic acid replication, leading to cell cycle arrest and apoptosis in susceptible cell populations. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor like this compound. This document provides detailed application notes and protocols for determining the IC50 value of this compound using common cell-based assays.
Data Presentation
The potency of this compound has been evaluated in both enzymatic and cell-based assays. The following table summarizes the reported IC50 values.
| Assay Type | System | IC50 Value | Reference |
| Enzymatic Assay | Purified DHODH Enzyme | 25 nM | [1] |
| Cell-Based Assay | Jurkat (human T-cell leukemia) | 20 nM (0.02 µM) | [1] |
Signaling Pathway and Experimental Workflow
DHODH in De Novo Pyrimidine Biosynthesis
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway, the target of this compound.
DHODH catalyzes the conversion of dihydroorotate to orotate.
General Experimental Workflow for IC50 Determination
The workflow for determining the IC50 value of this compound in a cell-based assay is outlined below.
Workflow for determining this compound IC50.
Experimental Protocols
Two common and robust methods for determining cell viability and, consequently, the IC50 of a compound are the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT Assay.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Materials:
-
Target cancer cell line (e.g., Jurkat)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to a sufficient density for the experiment.
-
Trypsinize and resuspend adherent cells, or directly use suspension cells.
-
Count cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells) and resume logarithmic growth.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay. A common starting range for this compound would be from 1 nM to 10 µM. It is recommended to perform a wide range of concentrations in the initial experiment and then narrow the range based on the results.
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the concentrated drug solution in a small volume to each well.
-
-
Incubation:
-
Incubate the plate for a predetermined time, typically 72 hours, at 37°C in a 5% CO2 incubator.
-
-
Assay and Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from no-cell control wells) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
Materials:
-
Target cancer cell line
-
Cell culture medium
-
This compound
-
DMSO
-
Clear 96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear 96-well plate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. The incubation time may need to be optimized for different cell lines.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Follow step 5 from the CellTiter-Glo® protocol for data analysis and IC50 calculation.
-
Conclusion
The provided protocols offer robust and reliable methods for determining the IC50 value of this compound in various cancer cell lines. The choice between the CellTiter-Glo® and MTT assay will depend on the available laboratory equipment and specific experimental needs. Accurate determination of the IC50 value is a critical step in the preclinical evaluation of this compound and provides a quantitative measure of its potential as a therapeutic agent. For researchers in drug development, these protocols serve as a foundational guide for assessing the in vitro efficacy of DHODH inhibitors.
References
In vivo Administration of Dhodh-IN-1 in Mice: Application Notes and Protocols
For Research Use Only.
Introduction
Dhodh-IN-1 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By blocking this pathway, this compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This mechanism makes DHODH a compelling target in rapidly proliferating cells, such as those in cancer and certain autoimmune diseases. These application notes provide a detailed protocol for the in vivo dosing and administration of this compound in mouse models, based on established methodologies for other DHODH inhibitors.
Disclaimer: As of the date of this document, specific in vivo studies for this compound in mice have not been extensively published. The following protocols are representative examples derived from studies with other well-characterized DHODH inhibitors, such as Brequinar, BAY 2402234, and Meds433. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for this compound in their specific mouse model.
Data Presentation: Comparative In vivo Dosing of DHODH Inhibitors in Mice
The following table summarizes the in vivo dosing and administration of several DHODH inhibitors in mice from published studies. This information can serve as a guide for designing experiments with this compound.
| Compound | Mouse Model | Dose | Administration Route | Vehicle | Study Focus |
| Brequinar | Neuroblastoma Xenograft | 50 mg/kg | Intraperitoneal (IP) | Not specified | Tumor Growth Inhibition |
| Brequinar | Melanoma Xenograft | 10 mg/kg, daily | Intraperitoneal (IP) | 0.9% NaCl | Combination Immunotherapy[1] |
| BAY 2402234 | AML Xenograft | Up to 5 mg/kg, daily | Oral (p.o.) | Not specified | Anti-tumor Efficacy |
| Meds433 | CML Xenograft | 10 and 20 mg/kg | Not specified | Not specified | Tumor Growth Inhibition[2] |
| Emvododstat | Nude Mice | 10 mg/kg (single dose) | Oral (p.o.) | Not specified | Pharmacokinetics[3] |
| Indoluidin E | Lung Cancer Xenograft | 50 mg/kg, daily | Intraperitoneal (IP) | Not specified | Tumor Growth Inhibition |
Signaling Pathway and Experimental Workflow
DHODH Signaling Pathway
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition by compounds like this compound.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Dhodh-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in proliferative diseases such as cancer.[1] Dhodh-IN-1 is a novel inhibitor of DHODH, and its potential to induce apoptosis, or programmed cell death, is of significant interest in drug development. Flow cytometry is a powerful technique for quantifying apoptosis in a cell population.[2][3] This document provides a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining, along with representative data and an overview of the underlying signaling pathway.
Principle of the Assay
This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, apoptotic, and necrotic cells.[4][5]
-
Annexin V: In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[5] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[5][6]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[5] It can only enter cells with compromised membrane integrity, a characteristic of late-stage apoptotic and necrotic cells, where it stains the nucleus.[4][5]
By using both Annexin V and PI, we can distinguish the following cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (less common population).
Data Presentation
The following table summarizes the dose-dependent effect of a representative DHODH inhibitor, isobavachalcone, on the induction of apoptosis in HL60 human leukemia cells after 72 hours of treatment. This data is illustrative of the type of results that can be obtained when analyzing this compound.
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.7 | 4.8 ± 1.1 |
| Isobavachalcone | 10 | 80.1 ± 2.1 | 10.3 ± 1.2 | 9.6 ± 1.5 | 19.9 ± 2.5 |
| Isobavachalcone | 20 | 65.7 ± 3.4 | 18.5 ± 2.3 | 15.8 ± 1.9 | 34.3 ± 4.1 |
| Isobavachalcone | 30 | 48.2 ± 4.0 | 25.4 ± 2.8 | 26.4 ± 3.1 | 51.8 ± 5.7 |
Data is presented as mean ± standard deviation and is based on findings from a study on the effects of the DHODH inhibitor isobavachalcone on HL60 cells.[4]
Signaling Pathway
Inhibition of DHODH by compounds such as this compound disrupts the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[1] This pyrimidine starvation can lead to cell cycle arrest and induction of the intrinsic pathway of apoptosis.[2] The process is often mediated by the activation of caspase-9, the initiator caspase in the mitochondrial pathway, which in turn activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[4]
DHODH inhibition by this compound leads to apoptosis.
Experimental Protocols
Materials and Reagents
-
This compound (or other DHODH inhibitor)
-
Cell line of interest (e.g., HL60, A375)[4]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Experimental Workflow
References
- 1. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. oncotarget.com [oncotarget.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Dhodh-IN-1 Treatment for DHODH Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells. Consequently, DHODH has emerged as a promising therapeutic target. This document provides a comparative overview and detailed protocols for two common methods of DHODH inhibition: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition using Dhodh-IN-1.
Mechanism of Action
Lentiviral shRNA Knockdown: This genetic approach utilizes a lentiviral vector to deliver an shRNA sequence targeting the DHODH mRNA. Once transcribed, the shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the target mRNA and subsequent reduction in DHODH protein expression. This results in a long-term, stable suppression of DHODH activity.
This compound Treatment: this compound is a potent small molecule inhibitor of DHODH with an IC50 of 25 nM. It acts by directly binding to the enzyme and blocking its catalytic activity. This inhibition is rapid and reversible upon removal of the compound. This pharmacological approach allows for temporal control of DHODH inhibition.
Comparative Data Presentation
The following tables summarize the quantitative effects of DHODH inhibition by lentiviral shRNA knockdown and treatment with DHODH inhibitors. It is important to note that while data for lentiviral shRNA and various DHODH inhibitors like leflunomide and brequinar are available, direct comparative quantitative data for this compound is limited. The data for "DHODH Inhibitor" is a composite from studies using potent inhibitors and is expected to be similar for this compound.
Table 1: Effect on Cell Proliferation and Viability
| Parameter | Lentiviral shRNA Knockdown of DHODH | DHODH Inhibitor Treatment (e.g., Brequinar, Leflunomide) | Reference(s) |
| Cell Proliferation | Significant reduction in cell proliferation. | Dose-dependent inhibition of cell proliferation. | [1][2] |
| IC50 / GI50 | Not Applicable | Low nanomolar to micromolar range depending on the cell line and inhibitor. | [3] |
| Cell Viability | Modest decrease in viability on its own; sensitizes cells to other apoptotic stimuli. | Induces a significant decrease in cell viability. | [2][3] |
Table 2: Effect on Cell Cycle Progression
| Parameter | Lentiviral shRNA Knockdown of DHODH | DHODH Inhibitor Treatment (e.g., Brequinar, Leflunomide) | Reference(s) |
| Cell Cycle Arrest | Induces S-phase arrest. | Induces S-phase or G2/M arrest depending on the cell line and inhibitor concentration. | [2][4] |
| % of Cells in S-Phase | Remarkable increase. | Significant increase. | [2][5] |
| % of Cells in G2/M | No significant change reported in some studies. | Can be significantly increased. | [4] |
Table 3: Effect on Apoptosis
| Parameter | Lentiviral shRNA Knockdown of DHODH | DHODH Inhibitor Treatment (e.g., Leflunomide) | Reference(s) |
| Induction of Apoptosis | Does not significantly induce apoptosis on its own but sensitizes cells to drug-induced apoptosis. | Induces apoptosis directly. | [2] |
| % of Apoptotic Cells | Not significantly increased without other stimuli. | Significant increase in the percentage of apoptotic cells. | [2] |
| Caspase Activation | Sensitizes to drug-induced caspase cleavage. | Induces cleavage of caspase-9 and caspase-3. | [2] |
Table 4: Effect on Pyrimidine Metabolism
| Parameter | Lentiviral shRNA Knockdown of DHODH | DHODH Inhibitor Treatment (e.g., Brequinar) | Reference(s) |
| Dihydroorotate Levels | Expected to increase. | Significant accumulation. | [6] |
| Orotate Levels | Expected to decrease. | Significant depletion. | [7] |
| UTP and CTP Levels | Expected to decrease. | Significant depletion. | [6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Lentiviral shRNA Knockdown of DHODH
This protocol provides a general framework. Specific details may need to be optimized for your cell line and lentiviral system.
Materials:
-
Lentiviral vector containing shRNA targeting DHODH (and a non-targeting control shRNA)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for viral packaging)
-
Transfection reagent
-
Target cells
-
Puromycin (or other selection antibiotic)
-
Polybrene
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Lentiviral Particle Production: a. Co-transfect HEK293T cells with the lentiviral shRNA vector and packaging plasmids using a suitable transfection reagent. b. After 48-72 hours, collect the virus-containing supernatant. c. Filter the supernatant through a 0.45 µm filter to remove cell debris. d. (Optional) Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent. Titer the virus to determine the optimal multiplicity of infection (MOI).
-
Transduction of Target Cells: a. Seed target cells in a culture plate. b. The next day, replace the medium with fresh medium containing polybrene (typically 4-8 µg/mL). c. Add the lentiviral particles at the desired MOI. d. Incubate for 24-48 hours.
-
Selection of Transduced Cells: a. Replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin. This concentration needs to be determined empirically for each cell line by performing a kill curve. b. Continue selection for several days until non-transduced cells are eliminated.
-
Validation of Knockdown: a. Expand the stable cell line. b. Assess DHODH protein levels by Western blot and/or mRNA levels by qRT-PCR to confirm knockdown efficiency.
This compound Treatment
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Target cells
-
Complete cell culture medium
Protocol:
-
Preparation of this compound Stock Solution: a. Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Treatment: a. Seed target cells in culture plates and allow them to adhere overnight. b. The next day, prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%). c. Replace the existing medium with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: a. Incubate the cells for the desired period (e.g., 24, 48, 72 hours) depending on the assay.
-
Downstream Analysis: a. Proceed with functional assays such as cell viability assays (e.g., MTT, CellTiter-Glo), cell cycle analysis (by flow cytometry after propidium iodide staining), or apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry).
Key Considerations and Troubleshooting
-
shRNA Knockdown Efficiency: The level of DHODH knockdown can vary depending on the shRNA sequence, cell type, and viral titer. It is crucial to validate the knockdown efficiency. Incomplete knockdown may lead to less pronounced phenotypes compared to potent inhibitors.
-
Off-Target Effects of shRNA: Ensure the specificity of the shRNA by using at least two different shRNA sequences targeting different regions of the DHODH mRNA and a non-targeting control.
-
Inhibitor Specificity and Potency: Confirm the on-target activity of this compound by performing rescue experiments with exogenous uridine, which bypasses the need for de novo pyrimidine synthesis.
-
Temporal Differences: Lentiviral shRNA knockdown provides a model of chronic DHODH suppression, whereas inhibitor treatment allows for the study of acute effects. This temporal difference can lead to distinct cellular responses and compensatory mechanisms.
-
Cell Line Dependency: The sensitivity to DHODH inhibition, whether by shRNA or small molecules, is highly cell-line dependent and can be influenced by the status of other signaling pathways (e.g., p53, c-Myc) and the cell's reliance on the de novo versus the salvage pathway for pyrimidine synthesis.
Conclusion
Both lentiviral shRNA knockdown and this compound treatment are valuable tools for investigating the function of DHODH. The choice of method depends on the specific research question. Lentiviral shRNA is suitable for creating stable cell lines with long-term DHODH suppression, which is useful for studying chronic effects and for in vivo models. This compound and other small molecule inhibitors offer the advantage of acute, dose-dependent, and reversible inhibition, making them ideal for studying the immediate consequences of DHODH blockade and for mimicking pharmacological intervention. A thorough understanding of the strengths and limitations of each approach is essential for the accurate interpretation of experimental results in basic research and drug development.
References
- 1. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]
- 2. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Viral Replication Inhibition Assay Using Dhodh-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-1 is a potent inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for RNA and DNA. Many viruses, particularly RNA viruses, are heavily reliant on the host cell's pyrimidine pool for their rapid replication.[2][3] By targeting a host enzyme, this compound presents a broad-spectrum antiviral strategy with a low likelihood of inducing viral drug resistance.[1] These application notes provide detailed protocols for assessing the antiviral efficacy of this compound against various viruses.
Mechanism of Action
This compound inhibits the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, which is the oxidation of dihydroorotate (DHO) to orotate (ORO) by the enzyme DHODH.[2][4] This inhibition leads to a depletion of the intracellular pyrimidine nucleotide pool (UTP and CTP), which are essential for viral RNA and DNA synthesis. Consequently, viral replication is significantly impaired.[1][2]
Quantitative Data Summary
The following tables summarize the antiviral activity and cytotoxicity of various DHODH inhibitors against a range of viruses. This data is provided as a reference for the expected potency of compounds like this compound.
Table 1: Antiviral Activity of DHODH Inhibitors (EC50 values)
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Teriflunomide | Influenza A (WSN) | MDCK | 35.02 | Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 |
| S312 | Influenza A (WSN) | MDCK | 2.37 | Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 |
| S416 | Influenza A (WSN) | MDCK | 0.061 | Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 |
| Brequinar | Zika Virus | Vero | 0.017 - 0.061 | A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses |
| IMU-838 | SARS-CoV-2 | Vero E6 | 1.6 (approx.) | Not directly cited |
| PTC299 | SARS-CoV-2 | Vero E6 | 0.002 - 0.0316 | The DHODH Inhibitor PTC299 Arrests SARS-CoV-2 Replication and Suppresses Induction of Inflammatory Cytokines |
| MEDS433 | Influenza A (H1N1) | A549 | Not specified | The Novel hDHODH Inhibitor MEDS433 Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis |
Table 2: Cytotoxicity of DHODH Inhibitors (CC50 values)
| Compound | Cell Line | CC50 (µM) | Reference |
| Teriflunomide | MDCK | 178.50 | Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 |
| S312 | MDCK | >100 | Not directly cited |
| S416 | MDCK | 1.63 | Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 |
| Brequinar | Vero | >5 | A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses |
| PTC299 | Vero E6 | >10 | The DHODH Inhibitor PTC299 Arrests SARS-CoV-2 Replication and Suppresses Induction of Inflammatory Cytokines |
| Umifenovir | Vero E6 | 97.5 ± 6.7 | Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus |
Experimental Protocols
Experimental Workflow Overview
Detailed Protocol 1: Cytotoxicity Assay (MTT Method)
This protocol determines the concentration of this compound that is toxic to the host cells (CC50).
Materials:
-
Host cells appropriate for the virus of interest (e.g., Vero E6, MDCK, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium and DMSO as a vehicle control and wells with medium only as a background control.
-
Incubation: Incubate the plate for 48-72 hours (or a duration equivalent to the antiviral assay) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.
Detailed Protocol 2: Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound serial dilutions in infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium containing 0.5-1.2% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) for cell fixation
Procedure:
-
Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.
-
Compound Pre-treatment: Remove the culture medium and wash the cells with PBS. Add the serially diluted this compound to the cells and incubate for 1-2 hours at 37°C.
-
Virus Infection: Aspirate the compound solution and infect the cells with a dilution of the virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay Application: Remove the virus inoculum and add 2-3 mL of the overlay medium containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
Detailed Protocol 3: Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of this compound.
Materials:
-
Host cells seeded in 24-well or 48-well plates
-
Virus stock
-
This compound serial dilutions
-
Culture medium
Procedure:
-
Cell Seeding and Treatment: Seed host cells in multi-well plates and allow them to attach. Treat the cells with serial dilutions of this compound for 1-2 hours.
-
Virus Infection: Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.01 or 0.1.
-
Incubation: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the corresponding concentrations of this compound. Incubate for 24-72 hours.
-
Harvesting Supernatant: At the end of the incubation period, collect the cell culture supernatant, which contains the progeny virus.
-
Virus Tittering: Determine the viral titer in the collected supernatants using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the virus control. The EC50 is the concentration of this compound that reduces the viral yield by 50%.
Data Interpretation
The Selectivity Index (SI) is a crucial parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater therapeutic window, with the compound being more potent against the virus than it is toxic to the host cells. Generally, an SI value of 10 or greater is considered promising for further development.[7]
References
- 1. bionauts.jp [bionauts.jp]
- 2. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses [mdpi.com]
- 3. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dhodh-IN-1 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Dhodh-IN-1 and other DHODH inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells that are highly dependent on this pathway.[2][3]
Q2: My cancer cell line has developed resistance to this compound. What are the common mechanisms of resistance?
Resistance to DHODH inhibitors can arise through several mechanisms:
-
Upregulation of the Pyrimidine Salvage Pathway: Cancer cells can compensate for the blockage of the de novo pathway by upregulating the pyrimidine salvage pathway, which utilizes extracellular uridine and cytidine. Key enzymes in this pathway, such as uridine-cytidine kinase 2 (UCK2), can be overexpressed.
-
Mutations in the DHODH Gene: Point mutations in the drug-binding site of the DHODH enzyme can prevent the inhibitor from binding effectively, thereby restoring enzyme function.[4]
-
Increased Expression of DHODH: Overexpression of the DHODH protein can titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
Upregulation of CAD: The trifunctional enzyme carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD), which functions upstream of DHODH, can be upregulated to increase the substrate flux through the pathway.[5]
Q3: How can I determine the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a combination of the following approaches is recommended:
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to assess the expression levels of genes involved in the de novo and salvage pyrimidine synthesis pathways (e.g., DHODH, UCK2, CAD).
-
Western Blotting: Analyze the protein levels of DHODH, UCK2, and other relevant enzymes to confirm if gene expression changes translate to the protein level.
-
DNA Sequencing: Sequence the DHODH gene to identify any potential resistance-conferring mutations.
-
Metabolomic Analysis: Measure the intracellular levels of pyrimidine pathway metabolites, such as dihydroorotate and orotate, to assess the functional status of the pathway.
-
Uridine Rescue Assay: Determine if the addition of exogenous uridine rescues the cells from the effects of this compound. A successful rescue suggests a dependency on the salvage pathway.
Q4: What are some strategies to overcome this compound resistance?
Several strategies can be employed to overcome resistance to DHODH inhibitors:
-
Combination Therapy: Combining this compound with other therapeutic agents can target resistance mechanisms and induce synthetic lethality. Promising combinations include:
-
BCL2 Inhibitors (e.g., Venetoclax): DHODH inhibition can downregulate MCL-1 and MYC, overcoming a common resistance mechanism to BCL2 inhibitors.[6][7]
-
PARP Inhibitors (e.g., Olaparib): In endometrial cancer, DHODH inhibition can induce DNA damage, sensitizing cells to PARP inhibitors.[8]
-
Immune Checkpoint Blockade: DHODH inhibition can increase the expression of antigen presentation pathway genes, potentially enhancing the efficacy of immune checkpoint inhibitors.[9][10][11][12]
-
DNA-Demethylating Agents (e.g., Decitabine): In myelodysplastic syndromes, DHODH inhibition can enhance the incorporation of decitabine into DNA, leading to synergistic cytotoxicity.[13][14]
-
-
Targeting the Salvage Pathway: For resistance driven by the salvage pathway, inhibitors of key salvage enzymes could be a potential strategy, though this is still an area of active research.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. Create a standard operating procedure for cell counting and seeding. |
| Drug Potency | Aliquot and store this compound at -80°C to maintain its potency. Avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | Optimize and standardize the incubation time for the cell viability assay (e.g., 72 hours). |
| Media Components | Check if the culture medium contains high levels of uridine or other pyrimidine precursors that could interfere with the inhibitor's effect. |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing to ensure the integrity of your cell line. |
Problem 2: Uridine rescue is not working as expected.
| Possible Cause | Troubleshooting Step |
| Insufficient Uridine Concentration | Titrate the concentration of uridine to determine the optimal concentration for rescue in your specific cell line. |
| Timing of Uridine Addition | Add uridine at the same time as or shortly after the addition of this compound. |
| Alternative Resistance Mechanism | If uridine rescue is ineffective, it is likely that the resistance mechanism is independent of the salvage pathway. Investigate other possibilities such as DHODH mutation or overexpression. |
| Uridine Transporter Issues | While rare, a defect in uridine transporters could prevent its uptake. This is less likely to be an acquired resistance mechanism. |
Problem 3: Difficulty in detecting changes in protein expression by Western Blot.
| Possible Cause | Troubleshooting Step |
| Low Abundance of Target Protein | Optimize protein extraction and loading amounts. Use a more sensitive chemiluminescent substrate. |
| Poor Antibody Quality | Validate your primary antibody using positive and negative controls. Test different antibody dilutions. |
| Inefficient Protein Transfer | Verify transfer efficiency using a prestained protein ladder and/or Ponceau S staining. |
| Timing of Sample Collection | Create a time-course experiment to determine the optimal time point to observe changes in protein expression after this compound treatment. |
Data Presentation
Table 1: IC50 Values of DHODH Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | DHODH Inhibitor | IC50 (nM) | Reference |
| Jurkat | T-cell Leukemia | This compound | 20 | [1] |
| TF-1 | Acute Myeloid Leukemia | BAY 2402234 | 1 | [5] |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | BAY 2402234 | 0.005 | [4] |
| HL60 | Acute Myeloid Leukemia | FF1215T | 90-170 | [3] |
| SH-EP | Neuroblastoma | Brequinar | Resistant | [15] |
Table 2: Synergistic Effects of DHODH Inhibitors in Combination Therapies
| Cancer Type | DHODH Inhibitor | Combination Agent | Effect | Reference |
| High-Grade B-cell Lymphoma | Brequinar | Venetoclax (BCL2i) | Synergistic Inhibition of Cell Survival | [7] |
| Endometrial Cancer | Teriflunomide | Olaparib (PARPi) | Enhanced Cellular Sensitivity | [8] |
| Myelodysplastic Syndromes | PTC299 | Decitabine (DNMTi) | Synergistic Growth Inhibition | [13][14] |
| Pancreatic Cancer | Brequinar | CNX-774 (ENT1i) | Overcomes Resistance | [9] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Western Blot Analysis
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-DHODH, anti-UCK2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
CRISPR-Cas9 Knockout Screen for Resistance Genes
-
Library Transduction: Transduce a Cas9-expressing cancer cell line with a genome-wide sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Baseline Cell Population: Collect a sample of the cell population before drug treatment to serve as a baseline (T0).
-
Drug Treatment: Culture the transduced cells in the presence of a lethal concentration of this compound.
-
Harvesting Resistant Cells: After a predetermined period (e.g., 14-21 days), harvest the surviving, resistant cell population.
-
Genomic DNA Extraction: Extract genomic DNA from both the T0 and the resistant cell populations.
-
sgRNA Amplification: Amplify the sgRNA sequences from the genomic DNA using PCR.
-
Next-Generation Sequencing: Sequence the amplified sgRNA libraries to determine the representation of each sgRNA in the T0 and resistant populations.
-
Data Analysis: Identify sgRNAs that are significantly enriched in the resistant population compared to the T0 population. The genes targeted by these enriched sgRNAs are candidate resistance genes.
Visualizations
Caption: Mechanisms of this compound action and resistance.
Caption: Rationale for combination therapies with DHODH inhibitors.
Caption: Workflow for a CRISPR-Cas9 knockout screen.
References
- 1. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]
- 10. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 14. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 15. reactionbiology.com [reactionbiology.com]
Technical Support Center: Uridine Rescue Experiments for Dhodh-IN-1 Specificity
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using uridine rescue experiments to confirm the specificity of Dhodh-IN-1, a potent inhibitor of dihydroorotate dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a uridine rescue experiment in the context of this compound?
A uridine rescue experiment is a critical control to demonstrate that the observed cellular effects of this compound are specifically due to its inhibition of the de novo pyrimidine biosynthesis pathway. By providing an external source of uridine, the experiment bypasses the enzymatic step catalyzed by DHODH, which this compound inhibits. If the addition of uridine reverses the effects of this compound (e.g., restores cell proliferation), it strongly indicates that the inhibitor is acting on-target.[1][2][3]
Q2: How does this compound inhibit cell proliferation?
This compound is a potent inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH), with an IC50 of 25 nM.[4] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[5][6][7][8] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation, particularly in rapidly dividing cells that rely on this pathway.[7][9]
Q3: What is the expected outcome of a successful uridine rescue experiment?
In a successful experiment, cells treated with this compound alone will show a significant decrease in proliferation or viability. In contrast, cells treated with both this compound and a sufficient concentration of exogenous uridine will exhibit proliferation rates similar to the untreated control group. This demonstrates that the inhibitory effect of this compound is specifically due to pyrimidine depletion.[3]
Q4: What concentration of uridine should I use in my rescue experiment?
The optimal concentration of uridine can vary depending on the cell line and experimental conditions. However, a commonly used concentration in the literature is 100 µM.[3][10] It is advisable to perform a dose-response experiment to determine the minimal concentration of uridine required for a full rescue in your specific cell line.
Q5: Can off-target effects of DHODH inhibitors be a concern?
Yes, as with any pharmacological inhibitor, off-target effects can be a concern.[1][11] Uridine rescue experiments are a primary method to rule out significant off-target effects that contribute to the primary phenotype being studied (e.g., anti-proliferative effects). If uridine fails to rescue the phenotype, it may suggest that this compound is acting on other targets in the cell.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Partial or no rescue with uridine | 1. Insufficient uridine concentration: The concentration of uridine may be too low to adequately replenish the pyrimidine pool. 2. Inefficient uridine uptake: The cell line may have low expression of nucleoside transporters required for uridine uptake.[10] 3. Off-target effects of this compound: At the concentration used, this compound may be inhibiting other cellular targets. 4. Uridine toxicity: Very high concentrations of uridine can be toxic to some cell lines. | 1. Perform a uridine dose-response experiment to determine the optimal rescue concentration (e.g., test a range from 10 µM to 500 µM). 2. Confirm the expression of nucleoside transporters (e.g., hENT1, hENT2) in your cell line via qPCR or western blotting. If expression is low, consider using a different cell line or a different rescue agent like cytidine. 3. Lower the concentration of this compound to a level closer to its IC50 for cell proliferation. Perform additional off-target assays if necessary. 4. Assess the viability of cells treated with uridine alone to rule out toxicity at the concentrations used. |
| Variability between replicate experiments | 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to different proliferation rates. 2. Inaccurate drug concentrations: Errors in serial dilutions of this compound or uridine. 3. Cell culture conditions: Fluctuations in temperature, CO2, or humidity. | 1. Ensure accurate and consistent cell counting and seeding for each experiment. 2. Prepare fresh dilutions of compounds for each experiment and verify concentrations. 3. Maintain consistent and optimal cell culture conditions. |
| Unexpected toxicity in the control group (uridine only) | 1. Uridine degradation: Uridine in solution can degrade over time, leading to the formation of toxic byproducts. 2. Contamination: The uridine stock solution or cell culture media may be contaminated. | 1. Prepare fresh uridine solutions for each experiment. Store stock solutions at -20°C or -80°C. 2. Use sterile technique and check for signs of contamination in the cell cultures and reagents. |
Experimental Protocols & Data Presentation
Quantitative Data Summary
| Compound | Parameter | Value | Cell Line |
| This compound | IC50 (DHODH inhibition) | 25 nM | - |
| This compound | IC50 (proliferation) | 0.02 µM (20 nM) | Jurkat |
Table 1: Potency of this compound.[4]
Detailed Experimental Protocol: Uridine Rescue Assay
This protocol outlines a general procedure for a uridine rescue experiment using a cell proliferation assay (e.g., MTS or CellTiter-Glo).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Uridine
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Prepare a stock solution of uridine in complete medium (e.g., 10 mM) and sterilize through a 0.22 µm filter. Prepare the final working concentration (e.g., 100 µM) in complete medium.
-
Aspirate the old medium from the cells.
-
Add the following treatments to the designated wells (in triplicate or quadruplicate):
-
Vehicle control (e.g., DMSO in medium)
-
This compound at various concentrations
-
Uridine alone (at the rescue concentration)
-
This compound at various concentrations + Uridine (at the rescue concentration)
-
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
-
Cell Viability Assessment:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves for this compound with and without uridine.
-
A successful rescue will show a rightward shift in the dose-response curve for this compound in the presence of uridine.
-
Visualizations
Caption: Mechanism of DHODH inhibition by this compound and the uridine rescue pathway.
Caption: Experimental workflow for a uridine rescue assay.
Caption: Logical flow of a uridine rescue experiment to confirm on-target activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. geneonline.com [geneonline.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
Potential off-target effects of Dhodh-IN-1 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Dhodh-IN-1 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the arrest of cell proliferation and can induce differentiation in certain cancer cell types.
Q2: I'm observing a stronger or different phenotype than expected with this compound. Could this be due to off-target effects?
While this compound is designed to be a specific DHODH inhibitor, it is possible that it may interact with other cellular proteins, particularly at higher concentrations. Unexpected phenotypes, such as rapid cytotoxicity in cell lines not highly dependent on de novo pyrimidine synthesis or modulation of signaling pathways unrelated to nucleotide metabolism, could indicate potential off-target activities.
Q3: How can I confirm that the observed cellular effects are due to on-target DHODH inhibition?
A uridine rescue experiment is a standard method to confirm on-target DHODH inhibition. Supplementing the cell culture medium with uridine allows cells to bypass the block in the de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway. If the addition of uridine reverses the phenotypic effects of this compound, it strongly suggests that the observed effects are due to DHODH inhibition.
Q4: What are some general approaches to identify potential off-target effects of a small molecule inhibitor like this compound?
Several unbiased, large-scale methods can be employed to identify potential off-target interactions:
-
Kinome Profiling: A kinome scan is a screening assay that tests the ability of a compound to bind to a large panel of kinases. This can identify potential off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to assess the binding of a compound to its target proteins in a cellular context. Ligand binding typically increases the thermal stability of the target protein. This can be a powerful tool to confirm on-target engagement and identify novel interactors.
-
Proteomic Profiling: Techniques like chemical proteomics can identify the cellular proteins that directly interact with a compound of interest.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides steps to investigate potential off-target effects.
Issue 1: Unexpected Cytotoxicity in a Uridine-Resistant Cell Line
Scenario: You are using a cell line known to be resistant to DHODH inhibitors due to a high reliance on the pyrimidine salvage pathway. However, you observe significant cytotoxicity upon treatment with this compound.
Possible Cause: The cytotoxicity may be due to an off-target effect of this compound on a critical cellular kinase or other protein.
Troubleshooting Steps:
-
Confirm Uridine Rescue: First, ensure that the observed cytotoxicity is not reversible with uridine supplementation. This will definitively rule out on-target DHODH inhibition as the primary cause.
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the IC50 value for the cytotoxic effect. If the IC50 is significantly higher than the reported IC50 for DHODH inhibition, it may suggest an off-target liability.
-
Investigate Apoptosis and Cell Cycle: Use assays such as flow cytometry with Annexin V/PI staining and cell cycle analysis to characterize the nature of the cell death. This can provide clues about the potential off-target pathway being affected.
-
Hypothesize and Test Off-Target Pathways: Based on the cellular phenotype, hypothesize which signaling pathways might be involved. For example, if you observe rapid apoptosis, you might investigate key apoptosis-regulating kinases. Use western blotting to probe the phosphorylation status of key proteins in these pathways.
Quantitative Data Summary: Hypothetical Kinase Selectivity Profile
The following table presents a hypothetical kinase selectivity profile for this compound to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| DHODH (On-Target) | 25 | >99% |
| Kinase A (Off-Target) | 850 | 75% |
| Kinase B (Off-Target) | 1,500 | 55% |
| Kinase C (Off-Target) | >10,000 | <10% |
| Kinase D (Off-Target) | >10,000 | <10% |
Experimental Protocols
Protocol 1: Uridine Rescue Assay
Objective: To determine if the cellular effects of this compound are due to its on-target inhibition of DHODH.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well plates
-
Cell viability reagent (e.g., MTS, resazurin)
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for a 72-hour proliferation assay.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium.
-
Prepare a second set of the this compound serial dilution in complete medium supplemented with a final concentration of 100 µM uridine.
-
Remove the old medium from the cells and add the medium containing either this compound alone or this compound with uridine. Include appropriate vehicle controls (DMSO and DMSO + uridine).
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Compare the dose-response curves of this compound in the presence and absence of uridine. A rightward shift in the dose-response curve in the presence of uridine indicates on-target activity.
Protocol 2: Western Blotting for Off-Target Pathway Analysis
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in a suspected off-target signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the total and phosphorylated forms of the proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x the DHODH IC50) for a relevant time period (e.g., 1, 6, 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein phosphorylation relative to the total protein levels.
Visualizations
Caption: On-target pathway of this compound.
Caption: Workflow for investigating off-target effects.
Caption: On-target vs. potential off-target effects.
References
Dhodh-IN-1 stability in media and at different storage temperatures
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed information on the stability of Dhodh-IN-1 in various media and at different storage temperatures. It also includes troubleshooting tips and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound is supplied as a powder. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: How do I prepare a stock solution of this compound?
A: It is recommended to prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL, though sonication may be required to fully dissolve the compound.
Q3: What are the recommended storage conditions for the this compound stock solution in DMSO?
A: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: What is the known stability of this compound in aqueous solutions or cell culture media?
A: this compound has a reported half-life of 27–41 minutes.[1] However, the specific aqueous medium and temperature at which this was determined are not specified in the available literature. Due to its limited stability in aqueous solutions, it is crucial to prepare fresh dilutions in your experimental media immediately before use.
Q5: Can I pre-dilute this compound in cell culture media and store it for later use?
A: Given the limited aqueous stability of this compound, it is strongly advised not to pre-dilute and store it in cell culture media. Prepare working solutions from your frozen DMSO stock immediately before adding it to your cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Degradation of this compound in aqueous experimental buffer or media. | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. |
| Improper storage of DMSO stock solution. | Ensure DMSO stock solutions are stored in tightly sealed, single-use aliquots at -80°C or -20°C to prevent degradation and moisture absorption. | |
| Low or no observable activity of the inhibitor | This compound has degraded. | Use a fresh aliquot of the DMSO stock solution. If the problem persists, prepare a new stock solution from the powder. |
| The compound has precipitated out of the solution. | Visually inspect the media after adding this compound for any signs of precipitation. If precipitation occurs, consider optimizing the final DMSO concentration or using a solubilizing agent, though this may impact your experimental system. | |
| Precipitation of this compound in cell culture media | The final concentration of DMSO is too low to maintain solubility. | Ensure the final DMSO concentration in your cell culture media is sufficient to keep this compound in solution, typically not exceeding 0.5% (v/v) to avoid solvent toxicity to cells. |
| Hygroscopic nature of DMSO has led to water absorption and reduced solubility. | Use anhydrous DMSO to prepare stock solutions. Store stock solutions in tightly sealed vials with desiccant. |
Stability and Storage Summary
| Form | Storage Temperature | Stability Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months[1] |
| -20°C | 1 month[1] | |
| In Aqueous Media | Not Recommended for Storage | Half-life of 27-41 minutes[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mg/mL concentration.
-
If necessary, sonicate the solution in a water bath until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C or -20°C.
Protocol 2: Preparation of Working Solution for Cell Culture Experiments
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Immediately before treating the cells, dilute the stock solution directly into the pre-warmed cell culture medium (e.g., RPMI-1640 or DMEM) to the final working concentration.
-
Gently mix the medium by pipetting or swirling to ensure homogeneity.
-
Add the this compound containing medium to your cells.
Visualizations
Caption: The DHODH signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
References
Technical Support Center: Combination Therapy Strategies with Dhodh-IN-1 in Oncology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dhodh-IN-1, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4] This pathway is essential for the production of pyrimidines, which are necessary building blocks for DNA and RNA synthesis.[1][2][3] Cancer cells have a high demand for nucleotides to support their rapid proliferation, making them particularly vulnerable to the inhibition of this pathway.[1][2] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, inhibition of cell proliferation, and in some cases, apoptosis or differentiation of cancer cells.[5][6][7]
Q2: Why is combination therapy with this compound being explored in oncology?
A2: While DHODH inhibitors have shown robust preclinical efficacy, their single-agent activity in clinical trials has been limited.[8][9][10] Therefore, combination strategies are being investigated to enhance their anti-cancer effects and overcome potential resistance mechanisms.[9] Combining this compound with other therapeutic agents can target multiple pathways, leading to synergistic anti-tumor activity.[6][11][12]
Q3: What are some of the promising combination strategies for this compound?
A3: Several combination strategies are currently under investigation. These include:
-
Immune Checkpoint Inhibitors: this compound has been shown to upregulate antigen presentation pathway genes in cancer cells, potentially increasing their recognition by the immune system.[8][10] This provides a strong rationale for combining this compound with immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies to enhance anti-tumor immunity.[10]
-
BCL-2 Family Inhibitors: Combining this compound with BCL-2 inhibitors (e.g., Venetoclax) has demonstrated synergistic effects in lymphoma and other hematological malignancies.[6][11] this compound can downregulate MCL-1, a resistance factor to BCL-2 inhibition.[6]
-
Standard Chemotherapy: Combination with conventional chemotherapy agents, such as temozolomide in neuroblastoma, has shown synergistic inhibitory effects and curative potential in preclinical models.[12]
-
Other Targeted Therapies: Research is ongoing to explore combinations with other targeted agents based on the specific genetic and metabolic profile of the cancer.
Q4: In which cancer types has this compound (or other DHODH inhibitors) shown promise?
A4: DHODH inhibitors have demonstrated preclinical activity in a wide range of cancers, including:
-
T-cell Acute Lymphoblastic Leukemia (T-ALL)[7]
-
Neuroblastoma[12]
-
Pancreatic Cancer[9]
-
Melanoma[10]
-
High-Grade B-cell Lymphoma[6]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTS, WST-1).
-
Question: My cell viability results with this compound are variable between experiments. What could be the cause?
-
Answer:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Over- or under-confluent cells can respond differently to treatment.
-
Compound Solubility: this compound may have limited solubility in aqueous solutions. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture medium. Visually inspect for any precipitation.
-
Uridine in Serum: Fetal Bovine Serum (FBS) contains varying levels of uridine, which can rescue cells from the effects of DHODH inhibition.[7] For sensitive experiments, consider using dialyzed FBS to reduce background uridine levels.
-
Incubation Time: The effects of this compound on cell viability are often time-dependent. Ensure you are using a consistent and appropriate incubation time (e.g., 48-72 hours) based on your cell line's doubling time.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagent.
-
Issue 2: Difficulty in observing apoptosis after this compound treatment.
-
Question: I am not seeing a significant increase in apoptosis with this compound treatment in my cancer cell line. Why might this be?
-
Answer:
-
Cell Line Dependence: The primary response to DHODH inhibition can be cell-line specific. Some cell lines may undergo cell cycle arrest or differentiation rather than apoptosis.[5][6] Analyze cell cycle distribution using flow cytometry to check for an S-phase arrest.[7]
-
Time Point: Apoptosis is a dynamic process. You may need to perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.
-
Uridine Rescue: As mentioned above, uridine in the culture medium can prevent the cytotoxic effects of this compound. Using dialyzed FBS is recommended.
-
Apoptosis Assay Sensitivity: Ensure you are using a sensitive and appropriate apoptosis detection method. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[13][14]
-
Intrinsic Resistance: Some cancer cells may have intrinsic resistance to apoptosis. In such cases, combination therapy with a pro-apoptotic agent, like a BCL-2 inhibitor, might be necessary to induce cell death.[6]
-
Issue 3: Unexpected cell recovery after removal of this compound.
-
Question: My cells seem to recover and start proliferating again after I wash out the this compound. Is this expected?
-
Answer:
-
Reversible Inhibition: The effects of many small molecule inhibitors, including those targeting DHODH, can be reversible. Upon removal of the inhibitor, the de novo pyrimidine synthesis pathway can resume, allowing cells to replenish their nucleotide pools and re-enter the cell cycle.
-
Cytostatic vs. Cytotoxic Effects: In some cell lines, this compound may be primarily cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). This is an important characteristic to determine for your specific model system.
-
Experimental Design: For long-term experiments, continuous exposure to this compound may be necessary to maintain the desired biological effect.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of DHODH Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | DHODH Inhibitor | IC50 (nM) | Reference |
| THP-1 | Acute Myeloid Leukemia | ASLAN003 | 152 | [6] |
| MOLM-14 | Acute Myeloid Leukemia | ASLAN003 | 582 | [6] |
| KG-1 | Acute Myeloid Leukemia | ASLAN003 | 382 | [6] |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | BAY 2402234 | 0.005 | [15] |
Table 2: Synergistic Effects of DHODH Inhibitors in Combination Therapies
| Cancer Model | DHODH Inhibitor | Combination Partner | Observed Effect | Reference |
| High-Grade B-cell Lymphoma Cell Lines | Brequinar | Venetoclax (BCL-2 inhibitor) | Synergistic inhibition of cell survival | [6] |
| Neuroblastoma Cell Lines | Brequinar | Temozolomide | Synergistic inhibitory effect in vitro | [12] |
| B16F10 Melanoma (in vivo) | Brequinar | Anti-CTLA-4 + Anti-PD-1 | Significantly prolonged mouse survival | [10] |
| Pancreatic Ductal Adenocarcinoma | Brequinar | DT2216 (BCL-XL degrader) | Synergistic induction of apoptosis and tumor growth inhibition | [9] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-1 Assay
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (consider using dialyzed FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the predetermined time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: In Vitro Combination Synergy Assay
Objective: To determine if the combination of this compound and another therapeutic agent (e.g., a BCL-2 inhibitor) has a synergistic, additive, or antagonistic effect on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Stock solution of the second therapeutic agent
-
96-well cell culture plates
-
WST-1 or other viability assay reagent
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Determine the IC50 values for this compound and the second agent individually.
-
Design a matrix of combination concentrations. A common approach is to use a constant ratio of the two drugs based on their IC50 values (e.g., 1:1, 1:2, 2:1 ratios of their IC50s) and test several dilutions of this mixture.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound alone, the second agent alone, and the combination of both at the various concentrations. Include a vehicle control.
-
Incubate for the desired duration (e.g., 72 hours).
-
Perform a cell viability assay (e.g., WST-1 assay as described in Protocol 1).
-
Analyze the data using synergy software to calculate the Combination Index (CI).
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Visualizations
Caption: Mechanism of action of this compound in the de novo pyrimidine synthesis pathway.
Caption: General experimental workflow for evaluating this compound combination therapies.
Caption: Troubleshooting logic for inconsistent cell viability assay results.
References
- 1. haematologica.org [haematologica.org]
- 2. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early Evidence Base | EMBO [eeb.embo.org]
- 8. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 11. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
How to minimize Dhodh-IN-1 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Dhodh-IN-1 toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1][2] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, thereby affecting rapidly proliferating cells that are highly dependent on this pathway, such as cancer cells.
Q2: What are the potential toxicities associated with DHODH inhibitors in animal studies?
-
Immunosuppression: As rapidly dividing immune cells rely on de novo pyrimidine synthesis, DHODH inhibition can lead to reduced immune cell proliferation and function.
-
Gastrointestinal Toxicity: The epithelial cells lining the gastrointestinal tract have a high turnover rate and are therefore susceptible to agents that inhibit cell proliferation.
-
Hematological Effects: Inhibition of pyrimidine synthesis can impact the production of blood cells in the bone marrow.
Q3: How can I formulate this compound for in vivo administration?
A suggested formulation for this compound for in vivo studies involves the use of a co-solvent system to ensure its solubility. One recommended formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is crucial to prepare this formulation fresh and ensure complete dissolution of the compound before administration.
Troubleshooting Guides
Issue 1: Excessive weight loss or signs of gastrointestinal distress in treated animals.
-
Possible Cause: On-target toxicity due to the inhibition of pyrimidine synthesis in the rapidly dividing cells of the gastrointestinal tract.
-
Troubleshooting Steps:
-
Dose Reduction: The first step is to consider reducing the dose of this compound. A dose-response study to determine the maximum tolerated dose (MTD) is highly recommended.
-
Uridine Rescue: Supplementation with uridine can help bypass the enzymatic block by this compound and replenish the pyrimidine pool in normal tissues. This can be administered in the drinking water or via injection. The optimal dose and route of uridine administration should be determined empirically.
-
Supportive Care: Provide supportive care to the animals, including softened food and hydration support, to alleviate symptoms.
-
Issue 2: Signs of immunosuppression, such as increased susceptibility to infections.
-
Possible Cause: Inhibition of DHODH can affect the proliferation of immune cells, leading to a compromised immune system.
-
Troubleshooting Steps:
-
Monitor Immune Cell Populations: Conduct complete blood counts (CBCs) with differentials to monitor for changes in lymphocyte, neutrophil, and other immune cell populations.
-
Uridine Supplementation: As with gastrointestinal toxicity, uridine supplementation can help restore pyrimidine levels in immune cells and mitigate immunosuppressive effects.
-
Prophylactic Antibiotics: In consultation with a veterinarian, consider the use of prophylactic antibiotics if there is a high risk of opportunistic infections.
-
Aseptic Animal Husbandry: Maintain strict aseptic conditions in the animal housing and during all experimental procedures to minimize the risk of infection.
-
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
Objective: To determine the highest dose of this compound that can be administered to an animal species without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select the appropriate animal model (e.g., mice, rats) for the study.
-
Dose Escalation: Begin with a low dose of this compound and escalate the dose in subsequent cohorts of animals. A common starting point is a fraction of the in vitro IC50 value, converted to an appropriate in vivo dose.
-
Observation: Closely monitor the animals for clinical signs of toxicity, including weight loss, changes in behavior, food and water intake, and any signs of distress.
-
Data Collection: Record body weight daily. At the end of the study, collect blood for hematology and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss, significant changes in blood parameters, or severe clinical signs).
Data Presentation
Table 1: Example Data from a Hypothetical MTD Study of a DHODH Inhibitor
| Dose (mg/kg) | Mean Body Weight Change (%) | Key Clinical Observations |
| 0 (Vehicle) | +5% | Normal |
| 10 | +2% | Normal |
| 30 | -8% | Mild lethargy |
| 100 | -22% | Significant lethargy, ruffled fur |
Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Caption: A troubleshooting workflow for managing toxicity observed during in vivo studies with this compound.
References
Troubleshooting inconsistent results in Dhodh-IN-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dhodh-IN-1 in their experiments. The information is tailored for scientists in drug development and related fields to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[3][4] By inhibiting DHODH, this compound disrupts this pathway, leading to a depletion of pyrimidines and subsequently inhibiting cell proliferation.[4] This makes it a valuable tool for studying cancer and other diseases characterized by rapid cell growth.
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound can vary depending on the experimental system. The following table summarizes reported IC50 values.
| Target | Cell Line/Assay Condition | IC50 Value |
| DHODH Enzyme | in vitro enzymatic assay | 25 nM[1][2] |
| Jurkat cells | Cell proliferation assay | 0.02 µM (20 nM)[1][2] |
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage of this compound are critical for consistent results.
-
Solvent: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is highly recommended to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the compound.[1]
-
Concentration: A common stock solution concentration is 10 mM in DMSO.
-
Preparation: To aid dissolution, warming the solution to 37°C and using an ultrasonic bath is recommended.[1]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Inconsistent Results
Issue 1: Higher than expected IC50 value or reduced efficacy.
Possible Cause 1: Compound Precipitation
-
Explanation: this compound may precipitate out of solution, especially in aqueous culture media, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to your cells, visually inspect the final dilution of this compound in your culture medium for any signs of precipitation.
-
Solubilizing Agents: For in vivo studies or if precipitation is suspected in culture, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[2]
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from your frozen stock for each experiment.
-
Possible Cause 2: Presence of Uridine in Serum
-
Explanation: The de novo pyrimidine synthesis pathway, which this compound inhibits, can be bypassed by the pyrimidine salvage pathway. Uridine, present in fetal bovine serum (FBS), can be taken up by cells and converted into the nucleotides needed for proliferation, thus "rescuing" them from the effects of the inhibitor.[5][6][7] The concentration and source of serum can therefore lead to variability.
-
Troubleshooting Steps:
-
Use Dialyzed FBS: Consider using dialyzed FBS, which has reduced levels of small molecules like uridine.[8]
-
Uridine Rescue Control: To confirm that the observed effect is due to DHODH inhibition, include a control group treated with both this compound and exogenous uridine (e.g., 100 µM).[8] If the addition of uridine reverses the effect of this compound, it confirms an on-target mechanism.[5][7]
-
Possible Cause 3: High Cell Density
-
Explanation: At high cell densities, the demand for pyrimidines is increased, and cell-cell interactions can sometimes influence drug sensitivity. This can lead to a requirement for higher concentrations of the inhibitor to achieve the same effect.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform initial experiments to determine the optimal cell seeding density that allows for logarithmic growth throughout the duration of the assay without reaching confluency.
-
Consistent Seeding: Ensure consistent cell seeding density across all wells and experiments.
-
Possible Cause 4: Cell Line Characteristics and Passage Number
-
Explanation: Different cell lines have varying dependencies on the de novo pyrimidine synthesis pathway. Some may have more active salvage pathways. Additionally, cell lines can exhibit phenotypic drift over time in culture.[9][10] This can lead to changes in drug sensitivity, with higher passage numbers sometimes showing altered IC50 values.[11]
-
Troubleshooting Steps:
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Consistent Passage Number: Use cells within a consistent and defined low passage number range for all experiments.[9]
-
Establish a Master Cell Bank: Create a master cell bank of a low-passage stock to ensure a consistent starting population for future experiments.[11]
-
Issue 2: Variability Between Experiments
Possible Cause 1: Inconsistent Compound Handling
-
Explanation: As mentioned, this compound solubility and stability can be affected by the quality of the DMSO and handling procedures.
-
Troubleshooting Steps:
Possible Cause 2: Lot-to-Lot Variability of Reagents
-
Explanation: There can be lot-to-lot variation in the purity and activity of chemical compounds and in the composition of biological reagents like serum.[12][13]
-
Troubleshooting Steps:
-
New Lot Validation: When receiving a new lot of this compound or serum, perform a validation experiment to compare its performance against the previous lot.
-
Record Lot Numbers: Keep meticulous records of the lot numbers for all reagents used in your experiments.
-
Issue 3: Unexpected Cellular Effects or Suspected Off-Target Activity
Possible Cause: Off-Target Effects
-
Explanation: While this compound is a potent DHODH inhibitor, like many small molecules, it could potentially have off-target effects, especially at higher concentrations.[14] Some DHODH inhibitors have been reported to have off-target effects on kinases or other cellular processes.[15]
-
Troubleshooting Steps:
-
Uridine Rescue Experiment: This is the most critical experiment to confirm on-target DHODH inhibition. If the observed phenotype is rescued by the addition of uridine, it strongly suggests the effect is due to the inhibition of pyrimidine synthesis.[5][7]
-
DHODH Knockdown/Knockout: In cell lines amenable to genetic manipulation, using siRNA or CRISPR to reduce or eliminate DHODH expression can help determine if the observed phenotype is consistent with the loss of DHODH function.[16]
-
Experimental Protocols
Cell Viability Assay (WST-1 Method)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. For rescue experiments, also prepare a set of dilutions containing a final concentration of 100 µM uridine.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (and uridine where applicable). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Downstream Effectors
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., against proteins involved in cell cycle or apoptosis) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Mechanism of this compound action and the uridine rescue pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 9. atcc.org [atcc.org]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of Dhodh-IN-1 with Combination Agents
Welcome to the technical support center for researchers utilizing Dhodh-IN-1 and other Dihydroorotate Dehydrogenase (DHODH) inhibitors in preclinical in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficacy of your experiments, particularly when exploring combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other DHODH inhibitors?
A1: this compound is a potent inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This pathway is crucial for the synthesis of DNA and RNA. By inhibiting DHODH, these agents deplete the intracellular pool of pyrimidines, which are essential for the proliferation of rapidly dividing cells, such as cancer cells.[1][2][3][4] This leads to cell cycle arrest, apoptosis, and in some cancer types like acute myeloid leukemia (AML), differentiation of cancer cells.[5][6]
Q2: Why is this compound often considered for combination therapies rather than as a single agent?
A2: While potent in preclinical models, DHODH inhibitors as monotherapies have shown limited efficacy in some clinical trials for solid tumors.[1] This can be due to the activation of the pyrimidine salvage pathway, which allows cells to utilize extracellular uridine and bypass the block in de novo synthesis.[7] Additionally, acquired resistance can emerge through mutations in the DHODH gene or amplification of the gene.[3] Therefore, combining this compound with other agents can create synthetic lethality, overcome resistance mechanisms, and enhance anti-tumor activity.
Q3: What are some promising combination strategies for this compound in vivo?
A3: Several combination strategies have shown promise in preclinical studies:
-
BCL2 Inhibitors (e.g., Venetoclax): In high-grade B-cell lymphoma with MYC and BCL2 rearrangements, the combination of a DHODH inhibitor (brequinar) and venetoclax has demonstrated synergistic tumor growth inhibition in xenograft models.[8]
-
Immune Checkpoint Blockade (e.g., anti-PD-1, anti-CTLA-4): DHODH inhibition can increase the expression of genes involved in antigen presentation, potentially sensitizing tumors to immune checkpoint inhibitors.[9]
-
Hypomethylating Agents (e.g., Decitabine): In models of acute myeloid leukemia (AML), a novel DHODH inhibitor showed synergy with decitabine in TP53 mutated AML.[10]
-
Nucleoside Transport Inhibitors (e.g., Dipyridamole): To counteract the pyrimidine salvage pathway, combining DHODH inhibitors with agents that block uridine uptake, such as dipyridamole, can enhance their efficacy.[11]
-
DNA Damaging Agents (e.g., Temozolomide): In neuroblastoma models, the combination of brequinar and temozolomide was curative in a majority of transgenic mice.[12]
Troubleshooting In Vivo Experiments
Problem 1: Suboptimal or inconsistent anti-tumor efficacy of this compound monotherapy.
-
Possible Cause: Activation of the pyrimidine salvage pathway. High levels of circulating uridine in the in vivo environment can rescue cancer cells from the effects of DHODH inhibition.
-
Troubleshooting Steps:
-
Measure uridine levels: Assess uridine concentrations in the plasma of your animal models. High levels may correlate with poor drug efficacy.
-
Co-administer a nucleoside transport inhibitor: Combine this compound with an agent like dipyridamole to block the salvage pathway.[11]
-
Dietary modifications: Consider a low-uridine diet for the experimental animals, although this can be challenging to control and may have other physiological effects.
-
Problem 2: Rapid development of resistance to this compound.
-
Possible Cause: Acquired resistance through genetic alterations in the tumor. This can include point mutations in the DHODH drug-binding site or amplification of the DHODH gene.[3]
-
Troubleshooting Steps:
-
Tumor analysis: Upon relapse, harvest tumor tissue and perform genetic analysis (e.g., sequencing of the DHODH gene) to identify potential resistance mutations.
-
Combination therapy: Proactively use this compound in combination with an agent that has a different mechanism of action to prevent or delay the emergence of resistance.
-
Intermittent dosing schedule: Explore alternative dosing schedules, such as intermittent dosing, which may reduce the selective pressure for resistance.
-
Problem 3: Unexpected toxicity or adverse effects in combination studies.
-
Possible Cause: Overlapping toxicities of the combined agents. For example, both this compound and some chemotherapeutic agents can affect rapidly dividing normal cells, leading to enhanced side effects.
-
Troubleshooting Steps:
-
Toxicity assessment: Conduct a thorough toxicity profiling of each agent alone and in combination in a pilot study. Monitor animal weight, behavior, and complete blood counts.
-
Dose reduction: If toxicity is observed, consider reducing the dose of one or both agents. A synergistic interaction may still be achieved at lower, less toxic doses.
-
Staggered dosing: Administer the two agents on different schedules (e.g., one agent daily and the other intermittently) to minimize overlapping peak toxicities.
-
Problem 4: Poor oral bioavailability or inconsistent drug exposure.
-
Possible Cause: Issues with the formulation and solubility of this compound for in vivo administration.
-
Troubleshooting Steps:
-
Optimize formulation: For oral gavage, ensure this compound is properly dissolved or suspended in a suitable vehicle. Common vehicles for DHODH inhibitors include solutions with PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[13]
-
Pharmacokinetic (PK) studies: Conduct a pilot PK study to determine the plasma concentration and half-life of this compound in your animal model to ensure adequate drug exposure.
-
Alternative route of administration: If oral bioavailability is a persistent issue, consider alternative routes such as intraperitoneal (IP) injection.
-
Data Presentation: In Vivo Efficacy of DHODH Inhibitors in Combination
Table 1: Synergistic Anti-tumor Effects of DHODH Inhibitors in Combination with Other Agents (Preclinical Data)
| Cancer Model | DHODH Inhibitor | Combination Agent | Efficacy Endpoint | Monotherapy Result | Combination Result | Reference |
| High-Grade B-cell Lymphoma (Xenograft) | Brequinar | Venetoclax | Tumor Growth Inhibition | Moderate Inhibition | Synergistic Inhibition | [8] |
| Acute Myeloid Leukemia (TP53 mutated Xenograft) | Novel DHODH Inhibitor | Decitabine | Tumor Growth Inhibition | - | Synergistic Inhibition | [10] |
| Neuroblastoma (Transgenic Mouse Model) | Brequinar | Temozolomide | Survival | Extended Survival | Curative in Majority of Mice | [12] |
| Colon Cancer (In Vitro) | Brequinar | Dipyridamole | Cell Viability | - | Synergistic Cytotoxicity | [11] |
| Melanoma (In Vivo) | Brequinar | Anti-PD-1 + Anti-CTLA-4 | Survival | - | Additive Effect | [9] |
Note: This table presents a summary of findings. For specific quantitative data, please refer to the cited literature.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Xenograft Studies with a DHODH Inhibitor and a Combination Agent
This protocol provides a general framework. Specific details such as cell numbers, drug doses, and treatment schedules should be optimized for each specific cancer model and drug combination.
-
Cell Culture and Implantation:
-
Culture cancer cells (e.g., MOLM-13 for AML, A549 for lung cancer) under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., PBS or serum-free medium).
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells) into the flank of immunocompromised mice (e.g., NSG or nude mice).[14]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
Drug Formulation and Administration:
-
This compound/DHODH Inhibitor: Formulate for oral gavage (p.o.) or intraperitoneal (i.p.) injection. A common vehicle for oral administration of BAY 2402234 is a solution of PEG300, Tween-80, and saline.[13] For brequinar, it can be dissolved in saline for i.p. injection.
-
Combination Agent: Formulate according to the manufacturer's instructions or established protocols. For example, venetoclax can be formulated for oral gavage.
-
Administer drugs according to the predetermined schedule (e.g., daily, twice daily, or intermittently).
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot, or genetic analysis).
-
Monitor for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Protocol 2: Patient-Derived Xenograft (PDX) Model for Testing this compound Combinations
PDX models more closely recapitulate the heterogeneity of human tumors.
-
PDX Model Establishment:
-
Implant patient tumor fragments subcutaneously into the flank of highly immunocompromised mice (e.g., NSG mice).
-
Allow the tumors to grow and passage them to subsequent cohorts of mice for expansion.
-
-
Dosing and Efficacy Evaluation:
-
Once tumors are established and have reached the desired size, randomize mice into treatment groups.
-
Administer this compound and the combination agent following a similar procedure as in the xenograft protocol.
-
Monitor tumor response and animal well-being as described above. The percentage of tumor volume change from baseline is a key efficacy endpoint.
-
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to visualize key signaling pathways and experimental workflows.
Caption: Mechanism of Action of this compound.
Caption: Logic of Combination Therapies with this compound.
Caption: In Vivo Xenograft Experimental Workflow.
Caption: DHODH Inhibition and cGAS-STING Pathway.
References
- 1. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment [synapse.patsnap.com]
- 7. Brequinar and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Validation & Comparative
Validating DHODH Target Engagement of Dhodh-IN-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of Dhodh-IN-1, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH). We will explore key experimental approaches, present comparative data with other known DHODH inhibitors, and provide detailed protocols for the cited experiments.
Introduction to DHODH and this compound
Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] This pathway is particularly important for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH an attractive therapeutic target for various diseases, including cancer and autoimmune disorders.[2]
This compound is a potent inhibitor of DHODH with a reported IC50 of 25 nM.[3][4] It functions by blocking the pyrimidine biosynthetic pathway, thereby inhibiting cell proliferation, as demonstrated in Jurkat cells with an IC50 of 0.02 µM.[4] Validating that the observed cellular effects of this compound are a direct result of its engagement with DHODH is a critical step in its development as a selective therapeutic agent.
Key Methods for Validating DHODH Target Engagement
Several robust methods can be employed to confirm that this compound engages its intended target, DHODH, within a cellular context. These assays can be broadly categorized into direct and indirect measures of target engagement.
-
Metabolomic Analysis (Biomarker Accumulation): This is a direct and quantitative method to confirm DHODH inhibition. Blocking DHODH leads to the accumulation of its substrate, dihydroorotate (DHO), and a depletion of downstream products like orotate and uridine monophosphate (UMP).
-
Uridine Rescue Assay: This functional assay confirms that the cellular effects of the inhibitor are due to the disruption of the de novo pyrimidine synthesis pathway. Supplementing the cell culture medium with uridine allows cells to bypass the DHODH-dependent pathway, thus "rescuing" them from the anti-proliferative effects of the inhibitor.
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay that directly demonstrates the binding of the inhibitor to the target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
-
Phenotypic Assays: These assays measure the downstream biological consequences of DHODH inhibition, such as inhibition of cell proliferation, cell cycle arrest at the S-phase, and induction of cell differentiation markers.
Comparative Analysis of DHODH Inhibitors
To provide a comprehensive overview, the following tables summarize the performance of this compound alongside other well-characterized DHODH inhibitors, brequinar and teriflunomide.
| Compound | Reported IC50 (Cell-Free) | Cell Proliferation IC50 | Primary Cell Line |
| This compound | 25 nM[4] | 0.02 µM[4] | Jurkat |
| Brequinar | ~12 nM | Varies by cell line | Multiple |
| Teriflunomide | ~262 nM | Varies by cell line | Multiple |
Table 1: Comparison of in vitro potency and cellular anti-proliferative activity of selected DHODH inhibitors.
| Assay | This compound | Brequinar (Representative Data) | Teriflunomide (Representative Data) |
| Dihydroorotate (DHO) Accumulation | Data not available | Significant, dose-dependent increase | Significant, dose-dependent increase |
| Uridine Rescue | Expected to rescue | Rescues anti-proliferative effects | Rescues anti-proliferative effects |
| Cellular Thermal Shift Assay (CETSA) | Data not available | Demonstrates target engagement | Demonstrates target engagement |
Experimental Protocols and Workflows
Detailed methodologies for the key experiments are provided below, accompanied by workflow diagrams generated using Graphviz.
Signaling Pathway of DHODH Inhibition
Figure 1. DHODH Signaling Pathway and Point of Inhibition.
Metabolomic Analysis of Dihydroorotate (DHO) Accumulation
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat) at a suitable density and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Metabolite Extraction: Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for 15 minutes. Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the cell extracts at high speed to pellet debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of dihydroorotate.
-
Data Analysis: Normalize the DHO levels to an internal standard and cell number or protein concentration. Compare the DHO levels in this compound-treated cells to the vehicle control.
Figure 2. DHO Accumulation Assay Workflow.
Uridine Rescue Assay
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: Treat the cells with a concentration of this compound that is known to inhibit proliferation (e.g., 5-10 times the IC50). In parallel, treat cells with this compound in the presence of a high concentration of uridine (e.g., 100 µM). Include a vehicle control and a uridine-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Cell Viability Assay: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with uridine. A significant increase in viability in the co-treated wells indicates a successful rescue.
Figure 3. Uridine Rescue Assay Workflow.
Cellular Thermal Shift Assay (CETSA)
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Detection: Analyze the amount of soluble DHODH in the supernatant at each temperature using a method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble DHODH as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Figure 4. CETSA Workflow.
Conclusion
Validating the on-target activity of this compound in a cellular context is essential for its continued development. The combination of metabolomic analysis to demonstrate the accumulation of the direct substrate of DHODH, and uridine rescue assays to confirm the mechanism of action, provides compelling evidence of target engagement. While specific data for this compound in these assays is not yet widely published, the methodologies are well-established and have been successfully applied to other DHODH inhibitors like brequinar and teriflunomide. Future studies employing these techniques will be crucial in fully characterizing the cellular pharmacology of this compound.
References
- 1. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
Cross-Resistance Profile of Dhodh-IN-1 and Other DHODH Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dhodh-IN-1, a potent Dihydroorotate Dehydrogenase (DHODH) inhibitor, with other well-characterized DHODH inhibitors. We delve into the critical aspect of cross-resistance, a key challenge in cancer therapy, by presenting available experimental data and outlining the methodologies to assess it. This document aims to be a valuable resource for researchers investigating novel cancer therapeutics and strategies to overcome drug resistance.
Introduction to DHODH Inhibition and Resistance
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the synthesis of DNA and RNA.[1][2] Inhibition of DHODH leads to depletion of pyrimidine pools, thereby arresting cell proliferation, making it an attractive target for cancer therapy. This compound is a potent DHODH inhibitor with a reported enzymatic IC50 of 25 nM. However, the emergence of drug resistance is a significant hurdle in the clinical application of DHODH inhibitors. Resistance can arise through various mechanisms, including mutations in the DHODH gene that prevent inhibitor binding, amplification of the DHODH gene leading to target overexpression, or upregulation of pyrimidine salvage pathways. Understanding the cross-resistance profiles of different DHODH inhibitors is crucial for developing effective sequential or combination therapies to combat resistance.
Comparative Potency of DHODH Inhibitors
To establish a baseline for comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent DHODH inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound | HL-60 (Leukemia) | 4.4 | [3] |
| A549 (Lung Carcinoma) | - | ||
| Jurkat (T-cell Leukemia) | - | ||
| Brequinar | HCT 116 (Colon Cancer) | 480 | [1] |
| MIA PaCa-2 (Pancreatic Cancer) | 680 | [1] | |
| Leflunomide | HCT 116 (Colon Cancer) | >50,000 | [1] |
| BAY 2402234 | OCI-LY19 (Lymphoma) | 0.005 | [4] |
| L02 (Normal Liver) | 1.1 | [5] | |
| Raji (Burkitt's Lymphoma) | - | ||
| THP-1 (Leukemia) | - |
Note: "-" indicates that specific data was not found in the searched literature. The potency of inhibitors can vary significantly across different cell lines.
Cross-Resistance Studies
Direct experimental data on the cross-resistance of this compound in cell lines resistant to other DHODH inhibitors is currently limited in the available literature. However, studies on other DHODH inhibitors provide valuable insights into potential cross-resistance patterns.
A significant example is the development of a BAY 2402234-resistant OCI-LY19 cell line, which exhibits a remarkable 200,000-fold increase in resistance.[4] This resistance was attributed to a specific missense mutation (A58T) in the DHODH gene, which is predicted to hinder the binding of BAY 2402234 without affecting the enzyme's function.[4] While not directly tested, it is plausible that this mutation could confer cross-resistance to other DHODH inhibitors that share a similar binding mode.
The table below illustrates the dramatic shift in sensitivity in this resistant cell line.
| Inhibitor | Cell Line | IC50 (nM) | Fold Resistance | Reference |
| BAY 2402234 | OCI-LY19 (Sensitive) | 0.005 | 1x | [4] |
| OCI-LY19 (Resistant) | 1,000 | 200,000x | [4] |
This data highlights the profound impact that a single point mutation in the target protein can have on drug efficacy. Further research is warranted to determine the sensitivity of this and other resistant cell lines to this compound and a broader panel of DHODH inhibitors to map the landscape of cross-resistance and potential collateral sensitivities.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments in cross-resistance studies.
Generation of Drug-Resistant Cell Lines
This protocol describes a common method for developing cell lines with acquired resistance to a DHODH inhibitor.
-
Initial IC50 Determination: Determine the IC50 of the selected DHODH inhibitor (e.g., Brequinar, Leflunomide) in the parental cancer cell line using a standard cell viability assay (see Protocol 2).
-
Stepwise Dose Escalation:
-
Culture the parental cells in the presence of the DHODH inhibitor at a concentration equal to the IC50.
-
Monitor the cells for growth. Initially, a significant reduction in proliferation is expected.
-
Once the cells adapt and resume proliferation, gradually increase the concentration of the inhibitor in the culture medium. The increments are typically 1.5 to 2-fold.
-
Continue this process of stepwise dose escalation over several months.
-
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-100 fold the initial IC50), single-cell cloning can be performed to isolate and expand individual resistant clones.
-
Characterization of Resistance:
-
Determine the IC50 of the resistant cell line to the selecting drug to quantify the level of resistance.
-
Perform molecular analyses to identify the mechanism of resistance (e.g., DHODH gene sequencing for mutations, qPCR or Western blot for DHODH expression levels).
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of DHODH inhibitors and to calculate IC50 values.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DHODH inhibitors (e.g., this compound, Brequinar) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability.
DHODH Enzyme Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of DHODH.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 100 µM Coenzyme Q10, and 200 µM 2,6-dichloroindophenol (DCIP).
-
Inhibitor Pre-incubation: Add the test compound (e.g., this compound) at various concentrations to the wells of a 96-well plate containing the reaction mixture and recombinant human DHODH enzyme. Incubate for 30 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 500 µM dihydroorotic acid.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams were generated using Graphviz.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. [figshare.le.ac.uk]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Metabolomic Analysis Confirms Dhodh-IN-1's Mechanism of Action by Profiling Pyrimidine Biosynthesis Inhibition
A Comparative Guide for Researchers
This guide provides a comparative analysis of Dhodh-IN-1, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), and other well-characterized inhibitors of this critical enzyme. By examining metabolomic data and outlining detailed experimental protocols, this document serves as a valuable resource for researchers in drug discovery and cellular metabolism, confirming the mechanism of action of this compound and enabling comparison with alternative compounds.
Introduction to this compound and its Target: DHODH
This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making DHODH a critical target for therapeutic intervention in cancer, autoimmune disorders, and viral infections. DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the production of uridine monophosphate (UMP), the precursor to all other pyrimidine nucleotides. Inhibition of DHODH leads to a depletion of the pyrimidine pool, thereby arresting cell proliferation and exerting antiviral and immunosuppressive effects.
Comparative Efficacy of DHODH Inhibitors
The potency of this compound is highlighted by its low nanomolar half-maximal inhibitory concentration (IC50). The following table provides a quantitative comparison of the IC50 values for this compound and other notable DHODH inhibitors.
| Inhibitor | IC50 (nM) | Reference |
| This compound | 25 | [1] |
| Brequinar | 12 | |
| Teriflunomide | 262 | |
| Vidofludimus | 141 | |
| ASLAN003 | 35 | [2] |
| BAY-2402234 | 1.2 | [2] |
| H-006 | 3.8 | [3] |
| A771726 (active metabolite of Leflunomide) | 411 | [3] |
Metabolomic Signature of DHODH Inhibition
Metabolomic analysis of cells treated with DHODH inhibitors, including compounds with the same mechanism of action as this compound, consistently reveals a distinct metabolic signature. This signature is characterized by the accumulation of the DHODH substrate, dihydroorotate, and the depletion of downstream metabolites in the pyrimidine biosynthesis pathway.
The following table summarizes the expected qualitative changes in key metabolites following treatment with a DHODH inhibitor like this compound.
| Metabolite | Expected Change | Pathway Location |
| Dihydroorotate | Increase | Substrate of DHODH |
| Orotate | Decrease | Product of DHODH |
| Orotidine 5'-monophosphate (OMP) | Decrease | Downstream of Orotate |
| Uridine monophosphate (UMP) | Decrease | Downstream of OMP |
| Uridine diphosphate (UDP) | Decrease | Downstream of UMP |
| Uridine triphosphate (UTP) | Decrease | Downstream of UMP |
| Cytidine triphosphate (CTP) | Decrease | Synthesized from UTP |
This metabolic shift serves as a direct confirmation of the inhibitor's on-target activity.
Experimental Protocols
To enable researchers to independently verify the mechanism of action of this compound or other DHODH inhibitors, a detailed protocol for a typical metabolomic analysis is provided below.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human T lymphocyte Jurkat cells) at an appropriate density in RPMI 1640 medium supplemented with 10% (v:v) fetal bovine serum and 1% (v:v) penicillin-streptomycin solution.
-
Incubation: Culture cells at 37°C in a humidified atmosphere of 5% CO2.
-
Inhibitor Treatment: Treat cells with the desired concentrations of the DHODH inhibitor (e.g., this compound) or a vehicle control (e.g., 0.75% DMSO) for a specified duration (e.g., 48 hours).
Metabolite Extraction
-
Metabolism Quenching: Rapidly quench metabolic activity by washing the cells with an ice-cold 5% mannitol solution.
-
Cell Harvesting: Add ice-cold methanol to the cells and collect them using a cell scraper.
-
Extraction: Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 21,100 x g) for 5 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for LC-MS/MS analysis.
LC-MS/MS-Based Metabolomic Analysis
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography (LC) system equipped with a suitable column (e.g., a hyper gold C18 column). A typical mobile phase consists of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Mass Spectrometry Detection: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q Exactive) operating in both positive and negative ion modes to detect a wide range of metabolites.
-
Data Analysis: Process the raw data using appropriate software (e.g., AB Sciex Multiquant) to identify and quantify the relative abundance of metabolites. Normalize the data to an internal standard and cell number or protein concentration.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the pyrimidine biosynthesis pathway and the experimental workflow for metabolomic analysis.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the inhibitory action of this compound on DHODH.
Caption: A generalized workflow for conducting a metabolomic analysis of cultured cells treated with a DHODH inhibitor.
References
Dhodh-IN-1: A Comparative Analysis of Specificity in Pyrimidine Synthesis Inhibition
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular inhibitor is paramount. This guide provides a detailed comparison of Dhodh-IN-1 with other inhibitors of the de novo pyrimidine synthesis pathway, supported by quantitative data, experimental protocols, and pathway visualizations.
This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, making it a key target in the development of therapeutics for cancer, autoimmune disorders, and viral infections. The specificity of an inhibitor like this compound is a crucial determinant of its therapeutic window and potential off-target effects. This guide compares this compound to other well-characterized inhibitors targeting DHODH and other enzymes within the same pathway.
Comparative Analysis of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected pyrimidine synthesis inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Target Enzyme | IC50 (nM) |
| This compound | DHODH | 25 [1][2] |
| Brequinar | DHODH | 5.2 - 20[3][4][5] |
| Teriflunomide (A77 1726) | DHODH | 179 - 411[6][7] |
| Leflunomide (active metabolite A77 1726) | DHODH | ~411[6] |
| PALA (N-(Phosphonacetyl)-L-aspartate) | CAD (Aspartate Transcarbamylase) | Varies by cell line (µM range) |
| Pyrazofurin | UMPS (Orotate Phosphoribosyltransferase) | 60 - 370[8][9][10] |
*Teriflunomide is the active metabolite of Leflunomide.
Signaling Pathway and Points of Inhibition
The de novo pyrimidine synthesis pathway involves a series of enzymatic steps to produce uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. Different inhibitors target specific enzymes in this pathway, leading to a blockade of pyrimidine production.
Caption: De novo pyrimidine synthesis pathway with inhibitor targets.
Mechanism of Action and Specificity
This compound, Brequinar, and Teriflunomide all target DHODH, a mitochondrial enzyme that catalyzes the fourth step in pyrimidine biosynthesis. These inhibitors bind to the ubiquinone-binding site of DHODH, preventing the oxidation of dihydroorotate to orotate. While they share a common target, their binding modes and kinetics can differ. Brequinar is a competitive inhibitor with respect to ubiquinone, while teriflunomide (the active metabolite of leflunomide) is a noncompetitive inhibitor[11][12]. The specific binding interactions of this compound contribute to its high potency.
PALA acts on the multifunctional enzyme CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamylase, and Dihydroorotase) in the cytosol. Specifically, PALA is a potent inhibitor of the aspartate transcarbamylase (ATCase) domain, blocking the second step of the pathway.
Pyrazofurin targets UMP synthase (UMPS), another bifunctional cytosolic enzyme. It specifically inhibits the orotate phosphoribosyltransferase (OPRTase) activity of UMPS, which is responsible for the fifth step in the pathway.
Off-Target Effects and Clinical Implications
The specificity of an inhibitor is inversely related to its potential for off-target effects, which can lead to toxicity.
-
This compound: As a research compound, comprehensive in vivo off-target profiling is not as extensively documented as for clinically approved drugs. However, its high potency for DHODH suggests a favorable specificity profile. One study identified a dual inhibitor of RORγt and DHODH, designated as RORγt/DHODH-IN-1, with IC50 values of 0.083 μM and 0.172 μM, respectively[13]. This indicates the potential for developing inhibitors with dual activity.
-
Brequinar: While a potent DHODH inhibitor, its clinical development was hampered by a narrow therapeutic window and significant side effects, including myelosuppression, mucositis, and skin rash[14][15]. Some studies suggest that brequinar may have additional effects, such as inhibiting the glycosylation of adhesion molecules[16]. It has also been identified as an off-target inhibitor of the FTO (fat mass and obesity-associated) protein[17].
-
Leflunomide and Teriflunomide: These drugs are known to have a range of off-target effects. Leflunomide's active metabolite, A77 1726 (teriflunomide), has been shown to inhibit cyclooxygenase-2 (COX-2) activity[18][19]. Clinical use of leflunomide is associated with risks of hepatotoxicity, hematological adverse reactions, and peripheral neuropathy[20][21][22][23][24]. Teriflunomide shares a similar adverse effect profile[25].
Experimental Protocols
In Vitro DHODH Enzyme Inhibition Assay
This assay is crucial for determining the IC50 value of a DHODH inhibitor.
Caption: Workflow for determining DHODH inhibitor IC50.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human DHODH (hDHODH)
-
This compound and other test inhibitors
-
Dihydroorotate (DHO) - Substrate
-
Coenzyme Q10 (CoQ10) or a suitable analog (e.g., decylubiquinone) - Electron acceptor
-
2,6-dichloroindophenol (DCIP) - Electron acceptor dye
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600 nm
-
-
Procedure: a. Prepare a dilution series of the test inhibitor in the assay buffer. b. In a 96-well plate, add the recombinant hDHODH, the inhibitor at various concentrations, CoQ10, and DCIP to the assay buffer. Include a control with no inhibitor. c. Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the substrate, dihydroorotate. e. Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The reduction of DCIP by DHODH leads to a color change and a decrease in absorbance. f. Calculate the initial rate of the reaction for each inhibitor concentration. g. Determine the percent inhibition for each concentration relative to the uninhibited control. h. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
This compound demonstrates high potency as a DHODH inhibitor, with an IC50 value in the low nanomolar range, comparable to other potent inhibitors like Brequinar. Its specificity for DHODH within the pyrimidine synthesis pathway is a key characteristic. When compared to inhibitors of other enzymes in the pathway, such as PALA and Pyrazofurin, this compound targets a distinct, mitochondrial-localized step. The clinical utility of DHODH inhibitors is well-established, but off-target effects, as seen with leflunomide and brequinar, highlight the importance of a high degree of specificity. Further investigation into the comprehensive off-target profile of this compound will be crucial in its journey from a research tool to a potential therapeutic agent. This guide provides a foundational comparison to aid researchers in their evaluation and application of this compound and other pyrimidine synthesis inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Brequinar sodium | Dihydroorotate Dehydrogenase | Tocris Bioscience [tocris.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Teriflunomide | DHODH Inhibitors: R&D Systems [rndsystems.com]
- 8. Pyrazofurin | TargetMol [targetmol.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Multiple inhibitor analysis of the brequinar and leflunomide binding sites on human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cymitquimica.com [cymitquimica.com]
- 14. Brequinar - Wikipedia [en.wikipedia.org]
- 15. Mucocutaneous side effects of Brequinar sodium. A new inhibitor of pyrimidine de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Leflunomide: Serious Multi-System Adverse Effects [medsafe.govt.nz]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. Leflunomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Leflunomide tablet side effects: Risks and treatment options [medicalnewstoday.com]
- 24. Leflunomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 25. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Analysis of DHODH Expression Following Dhodh-IN-1 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][2] Dhodh-IN-1 is a potent inhibitor of DHODH enzymatic activity.[3] A crucial aspect of understanding the mechanism of such inhibitors is to determine their effect on the expression level of the target protein. Western blot analysis is a widely used technique for this purpose. However, studies on various DHODH inhibitors have consistently shown that these compounds inhibit the enzyme's activity without altering the overall protein expression levels of DHODH.[4] This guide will delve into the expected outcomes of a Western blot analysis for DHODH after this compound treatment, provide a detailed experimental protocol, and compare this method with alternative techniques.
Data Presentation: Expected Outcome of DHODH Expression Analysis
Based on research into the mechanism of action of other DHODH inhibitors, treatment with this compound is not expected to cause a significant change in the total protein expression of DHODH. The primary mechanism of action of such inhibitors is the direct suppression of the enzyme's catalytic function.[4] The following table summarizes the anticipated quantitative data from a Western blot experiment.
| Treatment Group | DHODH Protein Level (Relative to Control) | Standard Deviation | P-value |
| Vehicle Control | 1.00 | ± 0.12 | - |
| This compound (1 µM) | ~ 1.00 | ± 0.15 | > 0.05 |
| This compound (10 µM) | ~ 1.00 | ± 0.10 | > 0.05 |
Note: This data is hypothetical and based on the observed effects of other DHODH inhibitors. Actual results may vary.
Experimental Protocols
A detailed protocol for performing a Western blot analysis to assess DHODH protein expression is provided below.
Western Blot Protocol for DHODH
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with either vehicle control or desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for DHODH (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the DHODH band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Mandatory Visualizations
Signaling Pathway and Drug Action
Caption: DHODH inhibition by this compound blocks pyrimidine synthesis.
Experimental Workflow
Caption: Workflow for Western blot analysis of DHODH expression.
Comparison with Alternative Methods
While Western blot is a robust method for analyzing protein expression, other techniques can provide complementary or alternative data.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Size-based separation of proteins followed by antibody-based detection. | Provides information on protein size and specificity. Relatively low cost. | Semi-quantitative. Lower throughput. Can be time-consuming. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Antibody-based capture and detection of a specific protein in a sample. | Highly quantitative. High throughput. More sensitive than Western blot. | Does not provide information on protein size. Can be affected by non-specific binding. |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | Antibody-based detection of a protein within its cellular or tissue context. | Provides spatial information about protein localization. | Quantification can be challenging. Can be subjective. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules to identify and quantify proteins. | Highly sensitive and specific. Can identify post-translational modifications. Can analyze complex mixtures. | Requires specialized equipment and expertise. Data analysis can be complex. Higher cost. |
Logical Relationship of DHODH Inhibition
Caption: this compound inhibits DHODH activity, not expression.
References
Comparative Analysis of the Antiviral Spectrum of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral spectrum of several key dihydroorotate dehydrogenase (DHODH) inhibitors. By targeting a crucial host enzyme required for de novo pyrimidine biosynthesis, these inhibitors present a promising broad-spectrum antiviral strategy.[1][2][3] This document summarizes quantitative experimental data, details common experimental methodologies, and visualizes the underlying molecular pathways to support further research and development in this area.
Introduction to DHODH Inhibitors as Antiviral Agents
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, which are essential for the production of DNA and RNA.[2][3] Viruses, particularly RNA viruses, are highly dependent on the host cell's nucleotide pool for their rapid replication.[1][2] By inhibiting DHODH, these compounds deplete the intracellular pyrimidine supply, thereby hindering viral genome synthesis and subsequent replication.[1][2] This host-targeted approach offers the advantage of broad-spectrum activity and a higher barrier to the development of viral resistance compared to direct-acting antivirals.[4]
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro efficacy of prominent DHODH inhibitors against a range of viruses. The data presented includes the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50), which indicates the therapeutic window of the compound.
| Influenza A Virus | ||||
| Inhibitor | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Leflunomide | WSN | >25 | >100 | - |
| Teriflunomide | WSN | 35.02 | 178.50 | 5.10[4] |
| Brequinar | H1N1 | 0.241 | 2.87 | 11.91 |
| S312 | WSN | 2.37 | >100 | >42.19 |
| S416 | WSN | 0.061 | 1.63 | 26.72 |
| Compound 11 | A/PR/8/34(H1N1) | 0.85 | >200 | >235.29[5] |
| Coronaviruses | ||||
| Inhibitor | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Leflunomide | SARS-CoV-2 | 41.49 | >100 | >2.41 |
| Teriflunomide | SARS-CoV-2 | 26.06 | >100 | >3.84[4] |
| Brequinar | SARS-CoV-2 | 0.123 | 231.30 | 1880.49[6] |
| S312 | SARS-CoV-2 | 1.56 | 158.2 | 101.41[4][6] |
| S416 | SARS-CoV-2 | 0.017 | 178.6 | 10505.88[4][6] |
| IMU-838 | SARS-CoV-2 | - | - | - |
| Compound 11 | SARS-CoV-2 | 3.60 | >200 | >55.56[5] |
| Other RNA Viruses | ||||
| Inhibitor | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Teriflunomide | Zika Virus | 17.72 | >100 | >5.64 |
| Brequinar | Zika Virus | 0.304 | >100 | >328.95 |
| S312 | Zika Virus | 1.24 | >100 | >80.65 |
| S416 | Zika Virus | 0.019 | 54.73 | 2880.53[4] |
| Teriflunomide | Ebola Virus (mini-replicon) | 3.41 | >100 | >29.33 |
| Brequinar | Ebola Virus (mini-replicon) | 0.102 | >100 | >980.39 |
| S312 | Ebola Virus (mini-replicon) | 11.39 | >100 | >8.78 |
| S416 | Ebola Virus (mini-replicon) | 0.018 | 85.43 | 4746.11[4] |
Mechanism of Action: Signaling Pathways
DHODH inhibitors exert their antiviral effects primarily through the depletion of the pyrimidine nucleotide pool, which is essential for viral RNA and DNA synthesis. Additionally, some DHODH inhibitors have been shown to induce the expression of interferon-stimulated genes (ISGs), thereby activating the host's innate immune response.[1]
Caption: DHODH inhibitors block the conversion of dihydroorotate to orotate.
The diagram above illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to a reduction in the pool of uridine monophosphate (UMP), a critical precursor for the synthesis of uridine triphosphate (UTP) and cytidine triphosphate (CTP). These nucleotides are essential substrates for viral RNA-dependent RNA polymerase, and their depletion effectively stalls viral genome replication.
Experimental Protocols
The following are generalized protocols for key assays used to determine the antiviral efficacy and cytotoxicity of DHODH inhibitors.
Plaque Reduction Assay (Antiviral Efficacy)
This assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.
Caption: Workflow for a plaque reduction assay.
Detailed Steps:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.[7]
-
Compound Preparation: Prepare serial dilutions of the DHODH inhibitor in an appropriate cell culture medium.
-
Infection: Aspirate the growth medium from the cells and infect with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).[8]
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding dilutions of the DHODH inhibitor.
-
Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 37°C) for a period sufficient for plaques to develop (typically 2-5 days).[8]
-
Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The EC50 is calculated as the concentration of the inhibitor that reduces the number of plaques by 50% compared to the untreated virus control.
MTT/MTS Assay (Cytotoxicity)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and the cytotoxicity of a compound.[9]
Caption: Workflow for an MTT/MTS cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[10]
-
Treatment: Add serial dilutions of the DHODH inhibitor to the wells.
-
Incubation: Incubate the plate for a duration that mirrors the antiviral assay to accurately assess cytotoxicity under similar conditions.
-
Reagent Addition: Add the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[11][12]
-
Formazan Formation: Incubate the plate for 1-4 hours to allow metabolically active cells to reduce the tetrazolium salt into a colored formazan product.[11][12]
-
Solubilization (MTT only): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the insoluble formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (typically 490-570 nm) using a microplate reader.[11]
-
Quantification: The CC50 is calculated as the concentration of the inhibitor that reduces cell viability by 50% compared to the untreated control cells.
Conclusion
DHODH inhibitors represent a compelling class of host-targeting antivirals with demonstrated broad-spectrum activity against a variety of RNA viruses. The data compiled in this guide highlight the potent in vitro efficacy of several compounds, with S416 and Brequinar showing particularly high selectivity indices against SARS-CoV-2. The standardized experimental protocols provided serve as a foundation for the consistent evaluation of novel DHODH inhibitors. Further research, including in vivo animal studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these compounds in treating viral diseases.[4][6]
References
- 1. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of Dhodh-IN-1: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals utilizing Dhodh-IN-1, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound in its solid form and as a solution, typically in dimethyl sulfoxide (DMSO).
It is imperative to note that this guidance is based on the Safety Data Sheet (SDS) for Pfthis compound (CAS No.: 183945-55-3) provided by MedChemExpress. Different manufacturers may have slightly different formulations or hazard classifications. Always consult the specific SDS for the product in your possession before handling and disposal.
According to the available SDS, this compound is classified as "Acute toxicity, oral (Category 4), H302," meaning it is harmful if swallowed[1]. The precautionary statement P501 advises disposing of the contents and container in accordance with local regulations[1]. Therefore, this compound and its containers must be treated as hazardous chemical waste.
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard information for Pfthis compound.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302 | Warning | Harmful if swallowed[1] |
Step-by-Step Disposal Procedures
The following protocols outline the disposal process for both solid this compound and solutions of this compound in DMSO. These procedures are based on general best practices for laboratory chemical waste disposal.
Disposal of Solid this compound
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Collection:
-
Carefully collect any unwanted solid this compound into a designated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and collection.
-
Disposal of this compound in DMSO Solution
-
Personal Protective Equipment (PPE): Wear appropriate PPE as described for solid waste.
-
Waste Collection:
-
Collect the this compound/DMSO solution in a designated hazardous waste container suitable for liquid organic waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Label the container with "Hazardous Waste" and list all components: "this compound" and "Dimethyl Sulfoxide (DMSO)".
-
Indicate the approximate concentration and volume of the solution.
-
-
Storage:
-
Store the sealed liquid hazardous waste container in a designated satellite accumulation area, using secondary containment to prevent spills.
-
-
Disposal Request:
-
Follow your institution's procedures to request a pickup of the liquid hazardous waste from your EHS office.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
